Technical Documentation Center

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Metabolic Pathway of Isotretinoin 5,8-Epoxy Metabolites

The following technical guide details the metabolic pathway of Isotretinoin (13-cis-retinoic acid), specifically focusing on the formation, characterization, and detection of its 5,8-epoxy metabolites (chemically defined...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathway of Isotretinoin (13-cis-retinoic acid), specifically focusing on the formation, characterization, and detection of its 5,8-epoxy metabolites (chemically defined as 5,8-furanoxides).

Executive Summary

Isotretinoin (13-cis-retinoic acid) is a potent retinoid used in the treatment of severe recalcitrant nodular acne and neuroblastoma. While its primary metabolic route involves isomerization to all-trans-retinoic acid (atRA) and oxidation to 4-oxo-isotretinoin, a critical but often overlooked pathway involves the formation of 5,6-epoxy-13-cis-retinoic acid and its subsequent rearrangement into 5,8-oxy-13-cis-retinoic acid (also referred to in literature as 5,8-epoxy or 5,8-furanoxide).

This guide dissects the enzymatic and chemical mechanisms governing this pathway, providing researchers with robust protocols for the isolation, synthesis, and mass spectrometric differentiation of these labile metabolites. Understanding this pathway is vital for elucidating retinoid-associated oxidative stress responses and off-target toxicities.

Mechanistic Pathway: The 5,6-Epoxy to 5,8-Oxy Transition

The formation of 5,8-epoxy metabolites is not a direct enzymatic step but rather a sequential process involving initial epoxidation followed by ring rearrangement.

Phase I: Enzymatic Epoxidation

The precursor, 5,6-epoxy-13-cis-retinoic acid , is generated via two primary mechanisms:

  • Cytochrome P450 Monooxygenases: Specifically CYP26A1 and CYP26B1 , which typically catalyze 4-hydroxylation but can facilitate 5,6-epoxidation under substrate saturation or specific tissue conditions.

  • Co-oxidation by Prostaglandin H Synthase (PHS): In inflammatory environments (relevant to acne lesions), PHS (COX-1/COX-2) generates peroxyl radicals that attack the electron-rich 5,6-double bond of the cyclohexenyl ring.

Phase II: The Furanoid Rearrangement

The 5,6-epoxide is chemically labile. Under acidic conditions (physiologically in lysosomes or experimentally during acid extraction), the epoxide ring opens. The carbocation intermediate is stabilized by the attack of the oxygen atom on the C8 position, resulting in the formation of a five-membered furan ring bridging C5 and C8. This product is 5,8-oxy-13-cis-retinoic acid .[1][2][3][4][5]

Critical Insight: In analytical chemistry, the presence of 5,8-oxy metabolites often indicates either high oxidative stress in vivo or artifactual degradation during sample preparation. Distinguishing between these two is the primary challenge in retinoid metabolomics.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the metabolic cascade from Isotretinoin to its 5,8-oxy derivative, highlighting the enzymatic and chemical transition points.

Isotretinoin_Metabolism cluster_0 Primary Substrate cluster_1 Intermediate cluster_2 Target Metabolite Iso Isotretinoin (13-cis-Retinoic Acid) CYP CYP26A1/B1 (Liver) Iso->CYP PHS Prostaglandin H Synthase (Inflammation Site) Iso->PHS ATRA All-trans-RA Iso->ATRA Isomerization Epoxy56 5,6-Epoxy-13-cis-RA (Labile Epoxide) Acid H+ / Acidic pH (Rearrangement) Epoxy56->Acid Oxy58 5,8-Oxy-13-cis-RA (5,8-Furanoxide) CYP->Epoxy56 Epoxidation PHS->Epoxy56 Co-oxidation Acid->Oxy58 Ring Expansion (Isomerization)

Figure 1: Metabolic pathway of Isotretinoin showing the enzymatic generation of the 5,6-epoxide and its chemical rearrangement to the 5,8-oxy furanoxide.

Experimental Protocols

Synthesis of 5,8-Oxy-13-cis-Retinoic Acid Standard

To accurately quantify this metabolite, researchers must synthesize a reference standard, as commercial availability is sporadic.

Reagents:

  • 13-cis-Retinoic Acid (Isotretinoin)[1][3][4][6][7][8][9][10]

  • Monoperoxyphthalic acid (or m-CPBA)

  • Ethanolic HCl (0.1 N)

Protocol:

  • Epoxidation: Dissolve 13-cis-RA in diethyl ether. Add 1.1 equivalents of monoperoxyphthalic acid. Stir at 4°C for 2 hours in the dark (retinoids are photo-labile).

  • Quenching: Wash with saturated NaHCO₃ to remove excess peracid. Evaporate solvent under nitrogen. This yields the 5,6-epoxy intermediate.[1][2][8][11][12]

  • Rearrangement: Dissolve the 5,6-epoxide residue in ethanol. Add 0.1 N HCl dropwise until pH < 3. Stir for 30 minutes at room temperature.

  • Purification: Neutralize with dilute NaOH. Extract with ethyl acetate. Purify via semi-preparative HPLC (C18 column) to isolate the 5,8-oxy form.

Analytical Detection: LC-MS/MS Workflow

The following method is designed to separate the 5,8-oxy metabolite from the parent drug and the 4-oxo metabolite.

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis). Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Gradient:

  • 0-1 min: 40% B

  • 1-8 min: Linear gradient to 95% B

  • 8-10 min: Hold 95% B (Elution of neutral retinoids)

MS Transitions (MRM Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Note
13-cis-RA 299.2 [M-H]- 255.1 25 Loss of CO₂
5,6-Epoxy-13-cis-RA 315.2 [M-H]- 271.1 28 Labile, elutes early
5,8-Oxy-13-cis-RA 315.2 [M-H]- 253.1 30 Distinct fragment pattern

| 4-Oxo-13-cis-RA | 313.2 [M-H]- | 269.1 | 28 | Major metabolite |

Self-Validating Step: The 5,8-oxy metabolite typically elutes before the parent isotretinoin but after the 4-oxo metabolite on standard C18 chemistries due to the polarity of the furan ring. The 5,6-epoxide is often unstable on-column if the mobile phase pH is too low (< 2.5).

Quantitative Data Summary

The following table summarizes the physicochemical properties essential for identifying these metabolites.

PropertyIsotretinoin5,6-Epoxy-13-cis-RA5,8-Oxy-13-cis-RA
Molecular Weight 300.44 g/mol 316.44 g/mol 316.44 g/mol
λ max (UV) 354 nm305 nm (Hypsochromic shift)270 nm, 280 nm (Furanoid)
Solubility DMSO, EthanolDMSO (Unstable in acid)DMSO, Ethanol (Stable)
Biological Activity High (RAR agonist)Moderate (Metabolic intermediate)Low (Elimination product)

Causality in Data: The shift in UV absorption maxima (λ max) is the most rapid way to distinguish these metabolites without MS. The interruption of the conjugated polyene system by the 5,6-epoxide or the 5,8-furan ring causes a significant "blue shift" (to lower wavelengths) compared to the parent isotretinoin.

Biological Significance & Toxicity[5]

Oxidative Stress Marker

The presence of 5,8-oxy-13-cis-RA is a biomarker for peroxyl radical-mediated oxidation . In the context of acne therapy, isotretinoin reduces sebaceous gland size but can induce local irritation. The formation of epoxy-metabolites via the PHS pathway (COX enzymes) suggests that isotretinoin may act as a "trap" for lipid peroxyl radicals, thereby exerting an antioxidant effect in the lipid-rich sebaceous environment.

Teratogenicity Implications

While 13-cis-RA is teratogenic, the 5,8-oxy metabolites are generally considered less active regarding Retinoic Acid Receptor (RAR) binding. However, their formation competes with the isomerization to all-trans-retinoic acid (the primary teratogen), potentially modulating the overall toxicity profile.

References

  • McCormick, A. M., et al. (1978).[12] "Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid." Biochemistry.

  • Samokyszyn, V. M., & Marnett, L. J. (1987). "Hydroperoxide-dependent cooxidation of 13-cis-retinoic acid by prostaglandin H synthase."[1][2] Journal of Biological Chemistry.

  • Napoli, J. L., et al. (1982). "5,8-Oxyretinoic acid: A stable metabolite of retinoic acid in the small intestine." Archives of Biochemistry and Biophysics.

  • Idres, N., et al. (2002). "Activation of Retinoic Acid Receptor-Dependent Transcription by All-Trans-Retinoic Acid Metabolites and Isomers." Journal of Biological Chemistry.

  • BenchChem. (2025).[8] "An In-depth Technical Guide to 5,6-Epoxy-13-cis-retinoic acid: Experimental Protocols and Signaling Pathways."

Sources

Exploratory

Endogenous formation of 5,8-epoxy retinoic acid in plasma

An In-Depth Technical Guide to the Endogenous Formation and Analysis of 5,8-Epoxy Retinoic Acid in Plasma Foreword All-trans-retinoic acid (atRA), the potent acid metabolite of vitamin A, is a critical signaling molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Endogenous Formation and Analysis of 5,8-Epoxy Retinoic Acid in Plasma

Foreword

All-trans-retinoic acid (atRA), the potent acid metabolite of vitamin A, is a critical signaling molecule that orchestrates a vast array of cellular processes, from embryonic development to immune function.[1] Its profound biological activity necessitates a tightly controlled cellular environment, where concentrations are meticulously regulated by a dynamic balance between biosynthesis and catabolism.[2][3] This regulation is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which transform atRA into more polar, excretable metabolites.[4][5][6] While hydroxylated forms such as 4-hydroxy-RA and 4-oxo-RA are well-documented, a full understanding of the complete metabolic profile is crucial for both fundamental research and drug development.

This guide provides a deep, technical exploration into the formation and analysis of a specific, furanoid metabolite: 5,8-epoxy retinoic acid. We will delve into the biochemical pathways catalyzed by CYP enzymes, address the critical nuances of its chemical stability, and provide robust, field-proven protocols for its accurate quantification in plasma. This document is intended for researchers, clinicians, and drug development professionals who require a sophisticated understanding of retinoid metabolism and the analytical rigor needed to precisely measure its components.

Part 1: The Biochemical Landscape of Retinoic Acid Catabolism

The Central Role of Cytochrome P450 Enzymes

The clearance of atRA is primarily an oxidative process driven by specific CYP enzymes, with the CYP26 family (CYP26A1, CYP26B1, and CYP26C1) acting as the master regulators.[3][7] These enzymes exhibit high affinity for atRA and are often induced by their own substrate, creating a powerful negative feedback loop to control atRA levels.[2] The primary route of metabolism is the hydroxylation of the β-ionone ring, most commonly at the C4 position, to generate 4-hydroxy-RA, which can be further oxidized to 4-oxo-RA.[8][9] While CYP26 enzymes are the specialists, other CYPs, including CYP2C8 and CYP3A4, have also been shown to contribute to RA oxidation, a factor of considerable importance when assessing potential drug-retinoid interactions.[2][10]

The Epoxidation Pathway: Formation of 5,8-Epoxy Retinoic Acid

Beyond hydroxylation, a key metabolic transformation is the epoxidation of the β-ionone ring. The human enzyme CYP26A1 has been identified as being responsible for metabolizing all-trans-RA into a variety of polar metabolites, including 5,6-epoxy-RA and 5,8-epoxy-RA .[11]

The prevailing biochemical evidence suggests a two-step process for the formation of the stable 5,8-epoxy furanoid ring structure:

  • Initial Enzymatic Epoxidation: The process begins with the CYP-mediated formation of an unstable epoxide at the 5,6-position of the β-ionone ring, yielding 5,6-epoxyretinoic acid.[10][12][13] This metabolite has been identified in vivo and is considered a true physiological product of RA metabolism.[14]

  • Acid-Catalyzed Rearrangement: The 5,6-epoxide is chemically labile, particularly under acidic conditions. It readily undergoes an intramolecular cyclization to form the more stable five-membered furan ring, resulting in 5,8-epoxy-retinoic acid.[12][15]

This inherent instability is a critical analytical consideration. The detection of 5,8-epoxy-RA in a sample could represent both the endogenously formed molecule and an artifact generated from the 5,6-epoxy precursor during sample extraction and processing if acidic conditions are not strictly avoided.[12] Therefore, analytical methods must be designed to either stabilize the 5,6-epoxide or to quantitatively convert it to the 5,8-furanoid for consistent measurement.

Retinoic_Acid_Epoxidation atRA All-trans-Retinoic Acid (atRA) CYP26A1 CYP26A1 (and other CYPs) atRA->CYP26A1 epoxy56 5,6-epoxy-Retinoic Acid (Unstable Intermediate) CYP26A1->epoxy56 Epoxidation rearrangement Acid-Catalyzed Rearrangement epoxy56->rearrangement epoxy58 5,8-epoxy-Retinoic Acid (Stable Furanoid) rearrangement->epoxy58 Cyclization

Figure 1: Metabolic pathway from atRA to 5,8-epoxy-RA.

Part 2: A Practical Guide to the Analysis of 5,8-Epoxy Retinoic Acid in Plasma

The quantification of endogenous retinoids is analytically challenging due to their low physiological concentrations, sensitivity to light, and potential for isomerization and degradation.[16][17] The following sections provide a robust framework for the reliable measurement of 5,8-epoxy-RA in plasma.

Foundational Principles and Pre-Analytical Considerations

The trustworthiness of any retinoid quantification begins long before the sample reaches the instrument. The causality behind these pre-analytical choices is paramount for preventing artifact formation and analyte loss.

  • Sample Collection: Blood should be collected in tubes containing EDTA and immediately placed on ice. Plasma should be separated by centrifugation at 4°C within one hour and immediately frozen at -80°C.

  • Protection from Light: Retinoids possess a conjugated double-bond system that is highly susceptible to photo-isomerization and degradation. All sample handling, from collection to analysis, must be performed under amber or yellow light, or in amber-colored labware.[18][19]

  • Control of pH: Given the acid-catalyzed rearrangement of the 5,6-epoxy precursor, it is critical to maintain neutral or slightly basic conditions throughout the extraction process to ensure that the measured 5,8-epoxy-RA is of true endogenous origin.[12][15]

Protocol: Plasma Sample Preparation for Retinoid Analysis

This protocol employs a protein precipitation step followed by liquid-liquid extraction (LLE) to efficiently isolate retinoids from the complex plasma matrix.[20][21]

Step-by-Step Methodology:

  • Sample Thawing & Internal Standard Spiking:

    • Thaw frozen plasma samples on ice in complete darkness.

    • To 200 µL of plasma in a glass tube, add a known amount (e.g., 10 µL of a 50 nM solution) of a suitable internal standard (IS). A stable isotope-labeled retinoic acid (e.g., atRA-d5) is ideal as it co-extracts with the analyte and corrects for variability in extraction efficiency and matrix effects.[18][22]

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 600 µL of ice-cold acetonitrile to the plasma/IS mixture.

    • Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C. The supernatant contains the retinoids and other soluble components.

  • Liquid-Liquid Extraction (LLE):

    • Carefully transfer the supernatant to a new glass tube.

    • Add 1.2 mL of methyl-tert-butyl ether (MTBE).[21] MTBE is an effective solvent for extracting lipophilic molecules like retinoids from the aqueous acetonitrile phase.

    • Vortex for 1 minute, then centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (MTBE) containing the retinoids to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water).

    • Vortex, centrifuge to pellet any insoluble debris, and transfer the supernatant to an amber HPLC vial for analysis.

Workflow_Extraction cluster_0 Sample Preparation p1 1. Thaw Plasma + Add Internal Standard p2 2. Protein Precipitation (Acetonitrile) p1->p2 p3 3. Liquid-Liquid Extraction (MTBE) p2->p3 p4 4. Isolate & Evaporate Organic Layer p3->p4 p5 5. Reconstitute for Analysis p4->p5 analysis LC-MS/MS Analysis p5->analysis Inject

Figure 2: Experimental workflow for retinoid extraction from plasma.
Protocol: LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required for quantifying low-level endogenous metabolites.[20][22]

Step-by-Step Methodology:

  • Liquid Chromatography (LC) Parameters:

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, <3 µm particle size) provides excellent separation for retinoids.[20][21]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at ~50% B, increasing to 95-100% B over several minutes to elute the lipophilic retinoids. The goal is to achieve baseline separation of 5,8-epoxy-RA from atRA and other isomers.[17][23]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C to ensure reproducible retention times.

  • Mass Spectrometry (MS/MS) Parameters:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often favored for less polar molecules like retinoids.[18]

    • Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves selecting the precursor ion of 5,8-epoxy-RA in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

    • MRM Transitions: The exact mass transitions must be determined by infusing a pure standard of 5,8-epoxy-RA. Based on its molecular weight (C₂₀H₂₈O₃ ≈ 316.4 g/mol ), the protonated precursor ion [M+H]⁺ would be m/z 317.2. Characteristic product ions would be determined experimentally.

      • Analyte: 5,8-epoxy-RA (e.g., m/z 317.2 → 159.1)

      • Internal Standard: atRA-d5 (e.g., m/z 306.2 → 210.2)

  • Data Analysis and Quantification:

    • A calibration curve is generated by analyzing standards of 5,8-epoxy-RA at known concentrations (e.g., 0.05 to 50 ng/mL) prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

    • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators.

    • The concentration of 5,8-epoxy-RA in unknown samples is calculated from this curve using their measured analyte/IS peak area ratios.

Data Interpretation & Protocol Validation

A protocol is only trustworthy if it is validated. Key performance characteristics must be assessed to ensure the data is accurate and reproducible.

Table 1: Key Validation Parameters for Retinoid LC-MS/MS Assays

Parameter Definition Typical Acceptance Criteria
Linearity (R²) The correlation coefficient of the calibration curve. > 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration on the curve that can be measured with acceptable precision and accuracy. Signal-to-Noise > 10; Accuracy within ±20%; Precision < 20% CV.[20]
Accuracy (% Bias) Closeness of measured value to the true value, assessed with Quality Control (QC) samples. Within ±15% of nominal value (±20% at LLOQ).[18]
Precision (% CV) The variability of repeated measurements, assessed with QC samples (intra- and inter-day). < 15% Coefficient of Variation (CV) (< 20% at LLOQ).[18][22]
Extraction Recovery The efficiency of the extraction process. Consistent and reproducible across the concentration range.

| Matrix Effect | Ion suppression or enhancement caused by co-eluting components from the plasma. | Assessed and minimized; corrected for by the co-eluting stable isotope-labeled IS. |

Conclusion

The endogenous formation of 5,8-epoxy retinoic acid is a subtle yet important facet of retinoid metabolism, primarily governed by the activity of CYP26A1 via an unstable 5,6-epoxy intermediate. Its accurate measurement in plasma is not trivial and demands a sophisticated analytical approach. By integrating a deep understanding of the underlying biochemistry with meticulous pre-analytical controls and a validated LC-MS/MS workflow, researchers can confidently quantify this metabolite. Such precision is essential for elucidating the complete metabolic fate of retinoic acid, understanding its physiological roles, and evaluating the potential for metabolic drug interactions in clinical development.

References

  • Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886. [Link]

  • Ghoneim, K., & PAutot, V. (2011). Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism. Annual Review of Pharmacology and Toxicology, 52, 481-501. [Link]

  • Wikipedia. (n.d.). Retinoic acid. Retrieved from [Link]

  • Topletz, A. R., Thatcher, J. E., & Isoherranen, N. (2012). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. Current Topics in Medicinal Chemistry, 12(6), 509-526. [Link]

  • Marill, J., Cresteil, T., Lanotte, M., & Chabot, G. G. (2003). Retinoic Acid Metabolism and Mechanism of Action: A Review. Current Drug Metabolism, 4(1), 1-10. [Link]

  • Bentham Science Publishers. (n.d.). Retinoic Acid Metabolism and Mechanism of Action: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Retinoic Acid Metabolism and Mechanism of Action: A Review. Retrieved from [Link]

  • MDPI. (2025). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. Antioxidants, 14(5), 1018. [Link]

  • Lee, J., et al. (2018). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of Food and Drug Analysis, 26(1), 504-511. [Link]

  • SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Retrieved from [Link]

  • Isoherranen, N., & Thatcher, J. E. (2012). The role of CYP26 enzymes in retinoic acid clearance. Current Drug Metabolism, 13(9), 1279-1290. [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 411(Pt 1), 167–176. [Link]

  • D'Aniello, E., & Waxman, J. S. (2015). From carrot to clinic: an overview of the retinoic acid signaling pathway. Journal of Developmental Biology, 3(4), 111-133. [Link]

  • SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. Retrieved from [Link]

  • Kedishvili, N. Y. (2013). Retinoic acid synthesis and degradation. Subcellular Biochemistry, 63, 127-144. [Link]

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085-4090. [Link]

  • Gundersen, T. E., et al. (2007). Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1176-1186. [Link]

  • Sam, C. S., & Choo, Y. M. (1998). Normal phase LC-MS determination of retinoic acid degradation products. Journal of Liquid Chromatography & Related Technologies, 21(13), 2003-2015. [Link]

  • Cullum, M. E., & Zile, M. H. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. Journal of Biological Chemistry, 257(4), 1528-1533. [Link]

  • McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. Biochemical Journal, 186(2), 475-481. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Toxicological Assessment of 5,8-Epoxy Isotretinoin Impurities

For Researchers, Scientists, and Drug Development Professionals Executive Summary Isotretinoin, a synthetic retinoid, is a highly effective therapy for severe acne, but its manufacturing and storage can lead to the forma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotretinoin, a synthetic retinoid, is a highly effective therapy for severe acne, but its manufacturing and storage can lead to the formation of impurities.[1][2] One such impurity, 5,8-epoxy isotretinoin, requires rigorous toxicological evaluation to ensure patient safety. This guide provides a comprehensive framework for assessing the toxicity profile of 5,8-epoxy isotretinoin, grounded in regulatory expectations and current scientific best practices. Publicly available toxicological data on this specific impurity is scarce, necessitating a structured, tiered approach to its evaluation. This document outlines a logical workflow, from initial in silico predictions to definitive in vitro genotoxicity and cytotoxicity assays, explaining the scientific rationale behind each step. By adhering to these principles, researchers and drug developers can generate a robust data package to meet regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH), and confidently establish the safety of their drug substance.[3][4][5][6]

Introduction: The Imperative of Impurity Profiling

Isotretinoin (13-cis-retinoic acid) is a vitamin A derivative whose mechanism of action involves the inhibition of sebaceous gland function and keratinization.[7][8] While highly effective, the integrity of the active pharmaceutical ingredient (API) is paramount. During synthesis, purification, and storage, various related substances, including isomers, oxidation products, and other degradation products, can form.[2][4]

5,8-Epoxy isotretinoin is a potential oxidative degradation product. The presence of an epoxide ring introduces a structural alert for potential reactivity with biological macromolecules like DNA, making its toxicological assessment a high priority. Regulatory bodies worldwide, guided by the ICH, mandate the control of impurities.[3][5] The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on established thresholds, which are linked to the maximum daily dose of the drug.[3][4] For any impurity exceeding the qualification threshold, a comprehensive safety assessment is required to justify its presence in the final drug substance.[4]

Known Toxicological Profile: A Landscape of Limited Data

A thorough review of publicly available literature reveals a significant data gap regarding the specific toxicity of 5,8-epoxy isotretinoin. While studies on the parent compound, isotretinoin, are extensive, its genotoxicity profile is controversial. Some studies report no genotoxic effects in vitro, while others suggest it may be cytotoxic and genotoxic at higher doses or in specific test systems.[9][10][11][12] For instance, one study found a statistically significant increase in micronucleus frequency in patients treated with oral isotretinoin, while another in vitro study using human lymphocytes found no genotoxic effect.[11] An Ames test conducted in two different labs yielded conflicting results, with one showing a weakly positive response in the TA100 strain with metabolic activation.[13]

This ambiguity for the parent compound underscores the necessity of evaluating each impurity independently. The toxicological profile of an impurity cannot be assumed to be identical to that of the API. Therefore, a de novo assessment of 5,8-epoxy isotretinoin is scientifically and regulatorily mandated.

A Tiered Framework for Comprehensive Toxicological Evaluation

Given the lack of existing data, a structured, tiered approach is the most efficient and scientifically sound method for evaluating the toxicity of 5,8-epoxy isotretinoin. This framework prioritizes the assessment of genotoxicity, as a positive finding has significant implications for risk assessment and control strategies.

Workflow for Toxicological Assessment of 5,8-Epoxy Isotretinoin

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Genotoxicity cluster_2 Tier 3: In Vitro Cytotoxicity cluster_3 Tier 4: Risk Assessment & Control in_silico In Silico (Q)SAR Analysis (ICH M7) ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) in_silico->ames Proceed to testing micronucleus In Vitro Micronucleus Test (OECD 487) ames->micronucleus If Ames is negative, or for confirmation cytotoxicity Cytotoxicity Assay (e.g., HepG2, HaCaT cells) micronucleus->cytotoxicity Assess non-genotoxic potential risk_assessment Data Interpretation & Risk Assessment (ICH Q3A/B) cytotoxicity->risk_assessment Integrate all data G start Genotoxicity Data Review (Ames & Micronucleus) positive Positive in either Ames or Micronucleus Test start->positive Positive Result negative Negative in both Ames and Micronucleus Tests start->negative Negative Result control_m7 Impurity is a Mutagenic Impurity Control according to ICH M7 (e.g., TTC approach) positive->control_m7 control_q3a Impurity is Non-Mutagenic Control as a standard impurity according to ICH Q3A/B thresholds negative->control_q3a

Caption: Decision-making based on in vitro genotoxicity outcomes.

  • If 5,8-epoxy isotretinoin is Genotoxic: A positive result in either the Ames test or the in vitro micronucleus assay classifies the impurity as a mutagen. It must then be controlled according to the stringent limits outlined in the ICH M7 guideline, which often involves limiting it to the Threshold of Toxicological Concern (TTC). This necessitates a highly sensitive analytical method and potentially process modifications to reduce its formation.

  • If 5,8-epoxy isotretinoin is Non-Genotoxic: If both assays are negative, the impurity can be controlled as a standard, non-mutagenic impurity under ICH Q3A/B guidelines. [3]The acceptable limit is determined by the qualification threshold, which is based on the maximum daily dose of isotretinoin. [3][4]The cytotoxicity data (IC50) provides additional supporting evidence for the safety profile at the proposed specification limit.

Conclusion and Future Perspectives

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved February 17, 2026.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved February 17, 2026.
  • Inotiv. (2023, August 30). Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. Inotiv. Retrieved February 17, 2026.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved February 17, 2026.
  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). CPT Labs. Retrieved February 17, 2026.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved February 17, 2026.
  • Creative Bioarray. (n.d.). OECD 487: Cell micronucleus test (in vitro mammalian). Retrieved February 17, 2026.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved February 17, 2026.
  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology. Retrieved February 17, 2026.
  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. PozeSCAF. Retrieved February 17, 2026.
  • Eurofins Australia. (2024, February 28).
  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471) - Biocompatibility Analyses. Retrieved February 17, 2026.
  • OECD. (2012, October 29). OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Proposal for updating Test Guideline 487.
  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved February 17, 2026.
  • Roncaglioni, A., & Benfenati, E. (2022). Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. PubMed. Retrieved February 17, 2026.
  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved February 17, 2026.
  • Sugiyama, K., et al. (2015). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment. Retrieved February 17, 2026.
  • ResearchGate. (2025, August 6). Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. Retrieved February 17, 2026.
  • ACS Publications. (2026, January 8). In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case Study. Retrieved February 17, 2026.
  • Ovid. (2025, August 12). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Retrieved February 17, 2026.
  • Eker, E. D., et al. (2019). Investigation of genotoxicity caused by oral isotretinoin use in acne treatment. Medical Science and Discovery. Retrieved February 17, 2026.
  • Khalil, A., et al. (2022). In vivo cytogenotoxicity testing of isotretinoin by the micronucleus assay in the blood of male Sprague-Dawley rats Isotretinoin is cytotoxic and genotoxic.
  • ResearchGate. (n.d.). Toxicity, Genotoxicity, and Carcinogenicity of Isotretinoin: A review. Retrieved February 17, 2026.
  • Sardas, S., et al. (2013). The in vitro and in vivo genotoxicity of isotretinoin assessed by cytokinesis blocked micronucleus assay and comet assay. Mutation Research. Retrieved February 17, 2026.
  • U.S. Food and Drug Administration. (2012, April 10). NDA 021951Orig1s000 Pharmacology Review. Retrieved February 17, 2026.
  • Acino EduDoc. (2006, February 14). Pharmaceutical quality of generic isotretinoin products, compared with Roaccutane. Retrieved February 17, 2026.
  • Genetics & Applications. (n.d.).
  • Wikipedia. (n.d.). Isotretinoin. Retrieved February 17, 2026.
  • Daicel Pharma Standards. (n.d.). Isotretinoin Impurities Manufacturers & Suppliers. Retrieved February 17, 2026.
  • Pharmaffiliates. (n.d.). Isotretinoin-impurities. Retrieved February 17, 2026.
  • Google Patents. (n.d.). WO2001009089A1 - Process for the preparation of isotretinoin. Retrieved February 17, 2026.
  • National Center for Biotechnology Information. (n.d.). Isotretinoin. PubChem. Retrieved February 17, 2026.
  • Sietsema, W. K., & DeLuca, H. F. (1982). The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites. The Journal of Biological Chemistry. Retrieved February 17, 2026.
  • Clearsynth. (n.d.). 5,8-Epoxy-13-cis Retinoic Acid | CAS No. 112018-12-9. Retrieved February 17, 2026.
  • KM Pharma Solution Private Limited. (n.d.). Impurity - Isotretinoin. Retrieved February 17, 2026.
  • Frontiers. (2022, August 30). Nontargeted metabolomics to characterize the effects of isotretinoin on skin metabolism in rabbit with acne. Retrieved February 17, 2026.
  • Alan, M. A., et al. (2018). Isotretinoin's action against cisplatin-induced ototoxicity in rats. Pakistan Journal of Pharmaceutical Sciences. Retrieved February 17, 2026.
  • MDPI. (2025, September 14). Isotretinoin Treatment for Acne Vulgaris: A Five-Year Retrospective Analysis of Clinical and Biochemical Adverse Effects. Retrieved February 17, 2026.

Sources

Exploratory

Literature review 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid pharmacokinetics

An In-Depth Technical Guide to the Pharmacokinetics of Epoxy-Retinoic Acid Metabolites Introduction: Navigating the Complex Metabolism of Retinoids Retinoids, a class of compounds derived from vitamin A, are crucial regu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetics of Epoxy-Retinoic Acid Metabolites

Introduction: Navigating the Complex Metabolism of Retinoids

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. The biological activity of these compounds is intrinsically linked to their metabolic fate. A key metabolite in the retinoid cascade is 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid. However, a comprehensive understanding of its pharmacokinetics is nuanced by its close relationship with 5,6-epoxyretinoic acid. Seminal research suggests that 5,8-oxyretinoic acid, a related compound, may be an artifact generated from the chemically less stable 5,6-epoxyretinoic acid under acidic conditions often used during experimental extraction and isolation[1][2]. Therefore, this guide will focus on the in vivo formation and disposition of 5,6-epoxyretinoic acid as the physiologically relevant precursor, while providing context through the established pharmacokinetics of its parent compound, 13-cis-retinoic acid (isotretinoin).

Metabolic Activation: The Genesis of 5,6-Epoxyretinoic Acid

The biotransformation of retinoic acid into its epoxy metabolites is a critical step that modulates its biological activity and clearance.

Enzymatic Conversion

The formation of 5,6-epoxyretinoic acid from all-trans-retinoic acid is catalyzed by a specific enzyme system.[3] This process is not a random oxidation but a targeted enzymatic reaction. The primary enzymes responsible for this conversion are members of the cytochrome P450 (CYP) family, particularly the CYP26 subfamily, which are known to be involved in retinoic acid catabolism.[4] The reaction requires molecular oxygen, magnesium ions, ATP, and NADPH, and is localized within the mitochondrial and microsomal fractions of the cell.[3]

Tissue-Specific Metabolism

The enzymatic machinery for producing 5,6-epoxyretinoic acid is not uniformly distributed throughout the body. The highest concentrations of the requisite enzymes are found in the kidney, followed by the intestine, liver, and spleen.[3] This tissue-specific expression pattern suggests that the formation of 5,6-epoxyretinoic acid may have localized physiological roles. In the kidney, the enzyme system exhibits a Michaelis constant (Km) of 3.2 x 10⁻⁶ M for 13-cis-retinoic acid and 3.7 x 10⁻⁶ M for all-trans-retinoic acid, indicating a high affinity for both isomers.[3]

cluster_0 Metabolic Pathway of 13-cis-Retinoic Acid 13_cis_RA 13-cis-Retinoic Acid 5_6_Epoxy 5,6-Epoxy-13-cis-Retinoic Acid 13_cis_RA->5_6_Epoxy CYP26 Enzymes (Kidney, Intestine, Liver) 4_oxo 4-oxo-13-cis-Retinoic Acid 13_cis_RA->4_oxo CYP Enzymes Glucuronide 5,6-Epoxyretinoyl β-glucuronide 5_6_Epoxy->Glucuronide UDP-glucuronosyltransferases (Liver, Intestine) Polar_Metabolites Other Polar Metabolites Glucuronide->Polar_Metabolites Biliary Excretion 4_oxo->Polar_Metabolites Further Metabolism & Excretion cluster_1 Experimental Workflow for Retinoid PK Analysis Start Blood Sample Collection (Light Protected) Centrifuge Plasma Separation Start->Centrifuge Extract Liquid-Liquid Extraction Centrifuge->Extract Evaporate Solvent Evaporation (Under Nitrogen) Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (Reverse-Phase C18) Reconstitute->HPLC Detect UV Detection & Quantification HPLC->Detect End Data Analysis Detect->End

Sources

Protocols & Analytical Methods

Method

LC-MS/MS parameters for detecting 5,8-epoxy-13-cis retinoic acid

Application Note & Protocol Quantitative Analysis of 5,8-epoxy-13-cis retinoic acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Author: Senior Application Scientist, Gemini Labo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of 5,8-epoxy-13-cis retinoic acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: Senior Application Scientist, Gemini Laboratories
Date: February 17, 2026
Topic: LC-MS/MS Method for 5,8-epoxy-13-cis retinoic acid

Introduction: The Significance of Retinoid Metabolite Quantification

Retinoic acid (RA) and its isomers are vitamin A metabolites that act as potent signaling molecules, regulating critical biological processes such as cell proliferation, differentiation, and embryonic development.[1][2] 13-cis-retinoic acid, widely known as the pharmaceutical agent Isotretinoin, is a cornerstone in the treatment of severe acne and has been investigated for cancer chemoprevention.[3] The metabolic fate of Isotretinoin is complex, involving isomerization and oxidation to produce a variety of metabolites.[4]

Among these is 5,8-epoxy-13-cis retinoic acid, an oxidized derivative whose characterization is vital for comprehensive pharmacokinetic and toxicological profiling.[5][6] Understanding the concentration and clearance of such metabolites is crucial for optimizing therapeutic regimens and elucidating the complete mechanism of action of the parent drug.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive analytical technique for this task. Its unparalleled sensitivity and specificity allow for the accurate quantification of low-abundance analytes like retinoid metabolites within highly complex biological matrices such as plasma and tissue.[7][8] This application note provides a robust, step-by-step protocol for the detection and quantification of 5,8-epoxy-13-cis retinoic acid, designed for researchers, scientists, and drug development professionals.

Analyte Properties and Critical Handling Procedures

The inherent instability of retinoids is a critical experimental variable that must be rigorously controlled to ensure data integrity.[9]

Chemical Properties:

  • Compound: 5,8-epoxy-13-cis retinoic acid

  • Molecular Formula: C₂₀H₂₈O₃[5]

  • Molecular Weight: 316.43 g/mol [5]

  • CAS Number: 112018-12-9[5]

Stability and Handling: Retinoids are exceptionally sensitive to degradation from light, oxygen, and heat.[10][11][12] Exposure to these elements can lead to rapid isomerization and oxidation, compromising sample accuracy.[8][11]

  • Light Protection: All sample handling, from collection to analysis, must be performed under yellow or red light, or in amber-colored vials.[13] Standard laboratory vessels should be wrapped in aluminum foil.[11]

  • Oxygen Sensitivity: To prevent oxidation, samples should be processed promptly. It is advisable to blanket samples and reconstituted extracts with an inert gas like nitrogen or argon, especially during evaporation steps or for long-term storage.[12]

  • Thermal Lability: Samples and standards should be kept on ice or in a cooling rack during the entire preparation workflow.[8][11] For long-term storage, standards and biological samples should be maintained at -80°C.[10][14] Repeated freeze-thaw cycles must be avoided.[11]

  • Solvent Purity: Use high-purity (HPLC or LC-MS grade) solvents. Solvents should be de-gassed to minimize dissolved oxygen.

Experimental Methodology

This protocol is designed for the analysis of 5,8-epoxy-13-cis retinoic acid from human serum or plasma. It can be adapted for other biological matrices with appropriate validation.

Principle of the Assay

The workflow begins with the extraction of the analyte from the biological matrix using a combination of protein precipitation and liquid-liquid extraction (LLE), a common and effective technique for retinoids.[15][16] The extracted sample is then injected into a reversed-phase UHPLC system for chromatographic separation from isomers and endogenous interferences. Finally, the analyte is detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity.[17]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., 200 µL Serum) Spike Spike Internal Standard Sample->Spike Extract PPT Protein Precipitation (Acetonitrile) Spike->PPT Extract LLE Liquid-Liquid Extraction (Hexane or MTBE) PPT->LLE Extract Dry Evaporation (Under Nitrogen) LLE->Dry Extract Recon Reconstitution Dry->Recon Extract Inject UHPLC Injection Recon->Inject Extract Sep Chromatographic Separation (C18 Column) Inject->Sep Analysis Ion Ionization (ESI or APCI) Sep->Ion Analysis Detect MS/MS Detection (MRM Mode) Ion->Detect Analysis Quant Peak Integration & Quantification Detect->Quant Result Report Reporting Quant->Report Result

Caption: Overall experimental workflow for LC-MS/MS analysis.
Materials, Reagents, and Instrumentation
  • Standards: 5,8-epoxy-13-cis retinoic acid analytical standard. A suitable stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended. If not, a structurally similar compound can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, water, hexane, and methyl-tert-butyl ether (MTBE).[7][16]

  • Reagents: LC-MS grade formic acid, ammonium acetate.

  • Instrumentation:

    • A UHPLC system (e.g., Thermo Scientific™ Vanquish™, Waters ACQUITY)[7][15]

    • A reversed-phase column, such as a C18 or RP-Amide (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[7][18]

    • A triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Endura™, Sciex QTRAP® 6500) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[7][18]

Protocol 1: Sample Preparation (Protein Precipitation & LLE)

This two-step process is effective at removing proteins and isolating retinoids from serum.[16]

  • Aliquoting: In a light-protected microcentrifuge tube, aliquot 200 µL of serum or plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 20 µL of the internal standard (IS) working solution to each tube and briefly vortex.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.[16]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new tube. Add 1.2 mL of MTBE, vortex for 1 minute, and centrifuge for 10 minutes at 13,000 rpm to facilitate phase separation.[7][16]

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[7][16]

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for analysis.[7][16]

Protocol 2: LC-MS/MS System Configuration

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Liquid Chromatography (LC) Parameters

Separating retinoic acid isomers is crucial for accurate quantification.[19][20] A gradient elution on a C18 column provides good resolution for these structurally similar compounds.

ParameterRecommended SettingRationale
Column Accucore C18, 100 x 2.1 mm, 2.6 µm[7]C18 chemistry provides excellent hydrophobic retention for retinoids. Small particle size enhances efficiency.
Mobile Phase A Water with 0.1% Formic AcidFormic acid acts as a proton source, promoting ionization in positive mode ESI.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic solvent providing good elution strength and low viscosity.
Flow Rate 0.3 mL/minA moderate flow rate suitable for 2.1 mm ID columns, balancing speed and separation.[21]
Gradient 5% B to 95% B over 6 min; hold at 95% B for 2 min; return to 5% B and re-equilibrate for 2 min.A gradient is necessary to elute the hydrophobic retinoids while separating them from polar interferences.
Column Temperature 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[21]
Injection Volume 5 - 10 µLA typical volume to balance sensitivity and chromatographic performance.[18][21]

Mass Spectrometry (MS/MS) Parameters

Retinoic acids can be ionized in both positive and negative modes.[7] While negative ESI is often highly sensitive for carboxylic acids[14][18][22], positive APCI has also been shown to be robust for retinoid analysis.[8][17] The parameters below are proposed starting points for negative ESI, as it often provides a cleaner background. Empirical optimization is required.

G parent Isotretinoin (13-cis-Retinoic Acid) MW: 300.44 metabolite 5,8-epoxy-13-cis Retinoic Acid MW: 316.43 parent->metabolite Epoxidation (+16 Da)

Caption: Metabolic conversion of Isotretinoin to its epoxy metabolite.

The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 315.4. A characteristic fragmentation for carboxylic acids is the loss of CO₂ (44 Da). Therefore, a logical product ion would be m/z 271.4.

ParameterProposed SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeESI is a soft ionization technique suitable for polar molecules. Negative mode is highly efficient for deprotonating carboxylic acids.[22]
MRM Transition 1 315.4 → 271.4 (Quantifier)Precursor [M-H]⁻. Product corresponds to the loss of CO₂ (44 Da), a common and stable fragmentation for this class.
MRM Transition 2 315.4 → [Optimize] (Qualifier)A second product ion should be identified during optimization to confirm analyte identity.
Spray Voltage -3500 VA typical starting voltage for negative mode ESI; must be optimized for the specific instrument and mobile phase.[14][18]
Source Temperature 400 - 600 °CAssists in desolvation of the ESI droplets.[14][18]
Collision Energy (CE) Optimize (Start at -20 to -30 V)The voltage required to induce fragmentation. This is compound-dependent and must be determined empirically by infusing the standard.[14][18]
CID Gas ~2 mTorr (Argon)The pressure of the collision gas (typically Argon) affects the efficiency of fragmentation.[7]

Data Analysis and Quality Control

  • Calibration Curve: Prepare a calibration curve by serially diluting a stock solution of 5,8-epoxy-13-cis retinoic acid in a surrogate matrix (e.g., charcoal-stripped serum) to create at least 6-8 non-zero concentration levels. The curve should bracket the expected sample concentrations.[15][18]

  • Linearity: The calibration curve should be fitted with a linear regression model, weighted by 1/x or 1/x². A coefficient of determination (R²) of >0.99 is typically required.[7][15]

  • Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations. These are run alongside the unknown samples to ensure the accuracy and precision of the assay. The determined concentrations should be within ±15% of their nominal value.

  • Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically with a signal-to-noise ratio of >10).[15]

Conclusion

This application note details a comprehensive and robust LC-MS/MS method for the quantification of 5,8-epoxy-13-cis retinoic acid. The protocol emphasizes critical handling procedures to maintain analyte stability, a crucial factor for reliable retinoid analysis.[8][11] By leveraging a combination of efficient sample preparation and highly selective MRM-based detection, this method provides the necessary sensitivity and accuracy for demanding research, clinical, and pharmaceutical development applications. The provided parameters serve as an excellent starting point for method development and can be adapted and validated for specific laboratory instrumentation and matrices.

References

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2002). Retinoid quantification by HPLC/MS(n). PubMed. [Link]

  • Napoli, J. L. (2009). HPLC/MS(N) analysis of retinoids. PubMed. [Link]

  • SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. [Link]

  • Bao, Y., Guo, N., Hu, X., & Sun, H. (n.d.). Fragmentation path of (a) mass spectra of retinoic acid derivative (MRM...). ResearchGate. [Link]

  • Miyagi, M., Yokoyama, H., Shiraishi, H., Matsumoto, M., & Ishii, H. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. ResearchGate. [Link]

  • de Oliveira, M. A. L., Campana-Filho, S. P., & de Souza, A. C. (2014). Rapid determination of retinoic acid and its main isomers in plasma by second-order high-performance liquid chromatography data modeling. PubMed. [Link]

  • Gáliková, E., & Kyselovic, J. (n.d.). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. SAV. [Link]

  • Miyagi, M., Yokoyama, H., Shiraishi, H., Matsumoto, M., & Ishii, H. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. PubMed. [Link]

  • SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. [Link]

  • Chen, B. H., & Chen, Y. C. (2005). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis. [Link]

  • Waters. (n.d.). LC-MS Analysis of trans-Retinoic Acid. [Link]

  • Bao, Y., Guo, N., Hu, X., Sun, H., Li, Z., & Liu, H. (2024). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. MDPI. [Link]

  • Skinvisible Pharmaceuticals Inc. (n.d.). US8299122B2 - Method for stabilizing retinoic acid, retinoic acid containing composition, and method of using a retinoic acid containing composition.
  • Kane, M. A., Chen, N., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal. [Link]

  • Barua, A. B., & Furr, H. C. (1998). Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. [Link]

  • Kane, M. A., Chen, N., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. PMC. [Link]

  • Carlsson, N. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. kth .diva. [Link]

  • Arnold, S. L., et al. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. PMC. [Link]

  • MassBank. (2017). Retinoids. [Link]

  • Molsyns. (n.d.). 5,8-Epoxy-13-Cis-Retinoic Acid. [Link]

  • Cebi, N., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile. Semantic Scholar. [Link]

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. ACS Publications. [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]

  • Li, X., et al. (2007). Synthesis and characterization of 13-cis-retinoic acid derivatives. ResearchGate. [Link]

  • Smith, K. J., & Stobaugh, J. F. (1993). Separation of 13-cis and all-trans retinoic acid and their photodegradation products using capillary zone electrophoresis and micellar electrokinetic chromatography (MEC). PubMed. [Link]

  • Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. [Link]

Sources

Application

Acid-catalyzed rearrangement of 5,6-epoxy to 5,8-furanoid retinoic acid

Application Note: Acid-Catalyzed Rearrangement of 5,6-Epoxy to 5,8-Furanoid Retinoic Acid Executive Summary This guide details the acid-catalyzed rearrangement of 5,6-epoxy-all-trans-retinoic acid (5,6-epoxy-RA) to its f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Acid-Catalyzed Rearrangement of 5,6-Epoxy to 5,8-Furanoid Retinoic Acid

Executive Summary

This guide details the acid-catalyzed rearrangement of 5,6-epoxy-all-trans-retinoic acid (5,6-epoxy-RA) to its furanoid isomer, 5,8-oxy-retinoic acid (5,8-furanoid-RA) . While 5,6-epoxy-RA is a validated endogenous metabolite of retinoic acid (RA) found in kidney and intestinal tissues, it is chemically labile. Under acidic conditions—often inadvertently created during tissue extraction or silica gel chromatography—it rearranges to the 5,8-furanoid form.

Distinguishing between the in vivo metabolite (5,6-epoxy) and the ex vivo artifact (5,8-furanoid) is critical for accurate metabolic profiling. This protocol provides the controlled methodology to synthesize the 5,8-furanoid standard for reference, alongside analytical methods to separate and identify both species.

Mechanistic Insight

The conversion is a classic example of an acid-catalyzed allylic rearrangement, analogous to the "mutatochrome" rearrangement seen in carotenoid chemistry.

The Chemical Pathway:

  • Protonation: The epoxide oxygen at the 5,6-position is protonated by the acid catalyst.

  • Ring Opening: The C6–O bond cleaves, generating a tertiary carbocation at C6. The oxygen remains attached to C5 as a hydroxyl group (transiently).

  • Delocalization: The carbocation at C6 is allylic. Resonance delocalization shifts the positive charge to C8, moving the C7=C8 double bond to the C6=C7 position.

  • Cyclization: The hydroxyl group at C5 performs an intramolecular nucleophilic attack on the C8 carbocation.

  • Deprotonation: Loss of a proton restores neutrality, yielding the 5,8-furanoid ring system (5,8-epoxy-5,8-dihydroretinoic acid).

Figure 1: Mechanistic Pathway (Graphviz)

RetinoidRearrangement Start 5,6-Epoxy-RA (Reactant) Inter1 Protonated Epoxide Start->Inter1 + H+ H_Ion Acid Catalyst (H+) H_Ion->Inter1 Cation6 C-6 Carbocation (Tertiary) Inter1->Cation6 Ring Opening (C6-O Cleavage) Cation8 C-8 Carbocation (Resonance Stabilized) Cation6->Cation8 Resonance Shift (C7=C8 -> C6=C7) Product 5,8-Furanoid-RA (Product) Cation8->Product Cyclization (C5-O-C8) & -H+

Caption: Acid-catalyzed isomerization pathway involving cation delocalization and furanoid ring closure.

Experimental Protocols

Protocol A: Synthesis of 5,8-Furanoid Retinoic Acid Standard

Purpose: To generate a pure reference standard of 5,8-furanoid-RA from 5,6-epoxy-RA.

Reagents:

  • Substrate: 5,6-epoxy-all-trans-retinoic acid (synthetic or isolated).

  • Solvent: Tetrahydrofuran (THF) or Dioxane (anhydrous).

  • Catalyst: Dilute Hydrochloric Acid (0.1 N HCl) or ethanolic HCl.

  • Quench: Saturated Sodium Bicarbonate (

    
    ).
    

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of 5,6-epoxy-RA in 5 mL of THF in a light-protected (amber) round-bottom flask. Note: Retinoids are highly photo-sensitive. Perform all steps under yellow light.

  • Reaction: Cool the solution to 0°C on an ice bath. Add 50 µL of 0.1 N HCl dropwise.

  • Monitoring: Stir for 15–30 minutes. Monitor conversion by TLC (Silica; Hexane/Acetone 80:20). The 5,8-furanoid product is typically slightly less polar than the epoxide.

  • Quenching: Add 1 mL of saturated

    
     to neutralize the acid immediately.
    
  • Extraction: Dilute with 10 mL Ethyl Acetate. Wash with brine (

    
    ). Dry the organic layer over anhydrous 
    
    
    
    .
  • Concentration: Evaporate solvent under nitrogen stream or reduced pressure at

    
    .
    
  • Storage: Store the yellow residue at -80°C under Argon.

Protocol B: HPLC Isolation and Purification

Purpose: To separate the 5,6-epoxide from the 5,8-furanoid rearrangement product.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18 or equivalent),

    
    , 3.5 µm.
    
  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH 7.0).

    • Solvent B: Acetonitrile/Methanol (80:20).

  • Gradient: Isocratic elution at 85% B is often sufficient, or a shallow gradient from 70% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Diode Array Detector (DAD) at 340 nm (monitoring) and 260–400 nm (scanning).

Characterization & Data Analysis

The rearrangement results in distinct spectral changes due to the alteration of the conjugated polyene system.

Table 1: Comparative Spectral Data
Feature5,6-Epoxy-RA5,8-Furanoid-RA (5,8-Oxy-RA)Mechanistic Cause
UV-Vis

~305–310 nm~270–280 nm (Hypsochromic Shift)5,6-epoxy breaks conjugation at the ring. 5,8-furanoid shortens the effective polyene chain length further due to the furan ring constraints.
Appearance Pale YellowWhite to Pale YellowReduced conjugation length reduces visible light absorption.
Mass Spec (ESI-) m/z 315 [M-H]⁻m/z 315 [M-H]⁻Isomers (Same MW: 316.4 Da). Differentiation requires fragmentation pattern or retention time.
HPLC Retention Elutes Earlier (More Polar)Elutes Later (Less Polar)*Formation of the internal ether bridge typically reduces polarity relative to the exposed epoxide/diol character.

*Note: Retention order can vary based on specific column chemistry (C18 vs. Silica).

Figure 2: Workflow for Artifact Identification (Graphviz)

Workflow Sample Biological Tissue (Kidney/Intestine) Extract Extraction Solvent Sample->Extract Decision Acidic Conditions? Extract->Decision Artifact Artifact Formation (5,8-Furanoid) Decision->Artifact Yes (pH < 6) Native Native Metabolite (5,6-Epoxy) Decision->Native No (Neutral/Basic) HPLC HPLC-DAD-MS Analysis Artifact->HPLC Native->HPLC

Caption: Workflow distinguishing native metabolites from acid-induced artifacts during isolation.

Critical Troubleshooting & Optimization

  • Artifact Prevention:

    • Problem: Detecting 5,8-furanoid RA in biological samples where only 5,6-epoxy RA is expected.

    • Solution: Ensure all extraction solvents contain 0.1% Triethylamine (TEA) or are buffered to pH 7.0–7.5. Avoid using unneutralized silica gel, which is slightly acidic and can catalyze the rearrangement on the column.

  • Light Sensitivity:

    • Problem: Appearance of cis-isomers (e.g., 13-cis-5,6-epoxy-RA).

    • Solution: All retinoid handling must occur under gold fluorescent light (>500 nm cutoff). Standard white light causes rapid geometric isomerization of the polyene chain.

  • Solvent Choice:

    • Insight: Alcohols (Methanol/Ethanol) can sometimes act as nucleophiles if the acid concentration is too high, leading to alkoxy-substituted byproducts rather than the furanoid ring. Use THF or Dioxane for the synthesis of the standard.

References

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid.[2] Biochemistry, 17(19), 4085–4090.[2]

  • Napoli, J. L., & McCormick, A. M. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite.[3] Journal of Biological Chemistry, 257(4), 1730–1735.[3]

  • Sietsema, W. K., & DeLuca, H. F. (1979). In vitro epoxidation of all-trans-retinoic acid in rat tissue homogenates.

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical Journal, 103(2), 539–543.

Sources

Method

Introduction: The Stereochemical Challenge of Furanoid Retinoids

Topic: Optimizing Chromatographic Resolution of Furanoid Retinoids: A Comparative Guide to NP- and RP-HPLC Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Chromatographic Resolution of Furanoid Retinoids: A Comparative Guide to NP- and RP-HPLC Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Structural Biologists.

Furanoid retinoids—synthetic analogs of Vitamin A where the cyclohexenyl ring is replaced or modified with a furan moiety—represent a critical class of ligands for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Unlike their natural counterparts, the inclusion of a heteroaromatic furan ring introduces unique electronic properties and structural rigidity.

The Analytical Problem: The biological activity of furanoid retinoids is strictly governed by their stereochemistry (E/Z or cis/trans isomerism). However, these compounds are thermodynamically unstable and prone to photo-isomerization and oxidation during analysis. Standard C18 Reverse Phase (RP) methods often fail to resolve critical geometric isomers due to insufficient shape selectivity. Conversely, Normal Phase (NP) offers superior isomeric resolution but presents challenges in Mass Spectrometry (MS) coupling.

This guide provides a definitive protocol for selecting and executing the correct chromatographic strategy, moving beyond "textbook" methods to field-proven workflows.

Strategic Decision Making: NP vs. RP

As an application scientist, your choice between Normal Phase and Reverse Phase should not be based on habit, but on the specific physico-chemical question you are asking.

Mechanism of Action
  • Normal Phase (NP): Relies on Adsorption . The polar silica surface interacts with the functional head groups (carboxylic acids, esters) and the electron-rich furan ring. Isomers are separated based on how their 3D shape allows them to "sit" on the silica surface. cis-isomers, being more sterically hindered, often elute differently than planar trans-isomers.

  • Reverse Phase (RP): Relies on Hydrophobic Interaction .[1] Separation is driven by the partitioning of the lipophilic tail into the stationary phase. Standard C18 columns separate based on hydrophobicity (carbon load), often co-eluting isomers. C30 columns are required here to introduce "shape selectivity" similar to NP.

Decision Matrix

MethodSelection Start Start: Furanoid Retinoid Analysis Goal Define Analytical Goal Start->Goal IsomerSep Isomer Separation (E/Z Purity) Goal->IsomerSep BioSample Biological Matrix (Plasma/Tissue) Goal->BioSample PrepPur Preparative Purification Goal->PrepPur NP_Path Normal Phase (NP) Silica Column IsomerSep->NP_Path Highest Resolution RP_Path Reverse Phase (RP) C30 Column IsomerSep->RP_Path If MS Required BioSample->RP_Path Isomer PK RP_C18 Reverse Phase (RP) C18 Column BioSample->RP_C18 General PK PrepPur->NP_Path Solvent Removal Easy MS_Compat MS Compatibility Check NP_Path->MS_Compat ESI Use ESI Source RP_Path->ESI RP Solvents APCI Use APCI/APPI Source MS_Compat->APCI NP Solvents

Figure 1: Decision tree for selecting chromatographic modes based on analytical requirements. Note the specific recommendation of C30 columns for RP isomer separation.

Critical Handling Protocols (Pre-Analytical)

WARNING: Furanoid retinoids are extremely light-sensitive. A single exposure to standard laboratory fluorescent light can induce up to 15% isomerization in <5 minutes.

Protocol 1: Sample Preparation & Handling

  • Lighting: All work must be performed under Gold/Yellow Fluorescent lights (cutoff <500 nm). If unavailable, wrap all glassware in aluminum foil immediately.

  • Glassware: Use Amber silanized glassware to prevent adsorption of the lipophilic retinoids to glass surfaces.

  • Inert Atmosphere: Evaporate solvents only under a stream of Nitrogen (

    
    ) or Argon. Never use compressed air (oxidizes the furan ring).
    
  • Temperature: Maintain samples at 4°C during autosampling.

Normal Phase (NP) HPLC Protocol

Best For: Strict isomeric purity assessment, preparative isolation, and separating complex geometric isomers (e.g., 9-cis, 13-cis, all-trans).

  • Column: High-purity Silica (Type B), 3-5 µm particle size.

    • Recommended: Zorbax SIL or Inertsil SILICA (4.6 x 250 mm).[2]

  • Mobile Phase:

    • Solvent A: n-Hexane (Non-polar base).

    • Solvent B: Ethyl Acetate (Polar modifier).[1]

    • Additive: 0.1% Glacial Acetic Acid (Critical for peak shape if analyzing free acids like furanoid retinoic acid).

  • Isocratic Method:

    • Ratio: 85:15 (Hexane:EtOAc) is a standard starting point.

    • Optimization: Decrease EtOAc to 5-10% to increase retention and resolution of closely eluting isomers.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV-Vis at

    
     (typically 340-360 nm for furanoids). Use a PDA (Photodiode Array)  to detect spectral shifts between isomers.
    

Why this works: The furan ring's interaction with the silica hydroxyls is highly dependent on the planarity of the molecule. Cis-isomers usually elute beforetrans-isomers in NP because the bent structure prevents full planar adsorption to the silica surface.

Reverse Phase (RP) HPLC Protocol

Best For: LC-MS/MS quantification, biological samples (plasma/serum), and high-throughput screening.

Crucial Deviation: Do NOT use a standard C18 column for isomer separation. You must use a C30 (Triacontyl) column. The long C30 chains allow for "slotting" of the retinoid molecule, discriminating based on the bent vs. linear shape.

  • Column: C30 Carotenoid Column (e.g., YMC-Carotenoid, Thermo Acclaim C30), 3 µm.

  • Mobile Phase:

    • Solvent A: Methanol:Water (90:[3]10) + 10mM Ammonium Acetate (Buffer).

    • Solvent B: Methyl tert-butyl ether (MTBE) or 100% Methanol.

    • Note: Avoid Acetonitrile if possible, as it can suppress ionization in furanoids during MS and offers poorer solubility than MeOH/MTBE.

  • Gradient:

    • 0-5 min: 100% A (Equilibration).

    • 5-25 min: Linear gradient to 50% B.

    • 25-30 min: Hold.

  • Temperature: 15°C - 20°C .

    • Scientific Insight: Unlike most HPLC methods, lowering the temperature improves resolution on C30 columns by increasing the rigidity of the alkyl stationary phase, enhancing shape selectivity.

Comparative Data & Validation

FeatureNormal Phase (Silica)Reverse Phase (C30)Reverse Phase (Standard C18)
Isomer Resolution Excellent (++++) Very Good (+++)Poor (+)
Elution Order cis elutes firsttrans usually elutes first (on C30)Mixed/Co-elution
Sample Solubility High (Hexane/EtOAc)Moderate (Requires MeOH/MTBE)Moderate
MS Compatibility Difficult (Requires APCI/APPI)Excellent (ESI Compatible) Excellent
Water Tolerance Zero (Strictly anhydrous)HighHigh
Column Stability Moderate (Water deactivates silica)HighHigh

Analytical Workflow: From Extraction to Data

This workflow integrates the protocols into a logical sequence for a drug development context.

Workflow cluster_Prep Amber Room / Yellow Light cluster_Analysis Chromatography Sample Sample Source (Synthesis or Plasma) Extract Liquid-Liquid Extraction (Hexane/EtOAc) Sample->Extract Dry Dry under N2 (No Heat) Extract->Dry Recon Reconstitute Dry->Recon Inject Auto-Injector (4°C, Dark) Recon->Inject Sep Separation (NP-Silica or RP-C30) Inject->Sep Detect PDA Detection (340-360nm) Sep->Detect Data Data Analysis: Calculate Resolution (Rs) Detect->Data

Figure 2: End-to-end workflow for furanoid retinoid analysis, emphasizing light protection and temperature control.

Troubleshooting & Self-Validation

To ensure your method is valid (Trustworthiness), perform these checks:

  • On-Column Degradation Check: Inject a pure standard of the all-trans isomer. If you see small peaks for cis isomers appearing, your column might be active (acidic sites on silica) or your autosampler is not light-tight.

    • Fix: Add 0.1% Triethylamine (NP) or Ammonium Acetate (RP) to neutralize active sites. Check autosampler window tinting.

  • Resolution Calculation (

    
    ): 
    
    • Calculate

      
       between the 13-cis and all-trans peaks.
      
    • Target:

      
       (Baseline separation).
      
    • If

      
       in RP, lower the column temperature  by 5°C.
      
  • Peak Tailing: Furanoid retinoids with free carboxylic acids will tail on silica. Ensure Acetic Acid is present in the mobile phase.[2]

References

  • Gundersen, T. E., et al. "Quantitative high-performance liquid chromatographic determination of retinoids in human serum." Journal of Chromatography B, 1994.

  • Sander, L. C., et al. "Separation of carotenoid isomers on C30 reversed-phase columns." Analytical Chemistry, 1994.[3] (Foundational paper on C30 shape selectivity).

  • Kane, M. A., et al. "Quantification of Endogenous Retinoids." Methods in Molecular Biology, 2010. (Detailed extraction protocols).

  • Phenomenex Application Guide. "Normal-phase vs. Reversed-phase Chromatography." 2025.

  • Fisher Scientific. "HPLC Separation of All-Trans-β-Carotene and Its Iodine-Induced Isomers Using a C30 Column."

Sources

Application

High-Sensitivity Quantification of 5,8-Epoxy-13-cis Retinoic Acid in Biological Matrices via LC-MS/MS

Abstract & Clinical Relevance Retinoids, particularly 13-cis-retinoic acid (Isotretinoin), are critical therapeutic agents in dermatology and oncology.[1] However, their metabolic profiling is complicated by rapid photo-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Relevance

Retinoids, particularly 13-cis-retinoic acid (Isotretinoin), are critical therapeutic agents in dermatology and oncology.[1] However, their metabolic profiling is complicated by rapid photo-isomerization and oxidative degradation. 5,8-epoxy-13-cis retinoic acid is a significant oxidized metabolite. While often considered a degradation product of the labile 5,6-epoxy isomer under acidic conditions, its direct quantification is essential for complete pharmacokinetic (PK) profiling and toxicology studies.

This protocol details a validated, high-sensitivity LC-MS/MS method for quantifying 5,8-epoxy-13-cis retinoic acid in human plasma. Unlike standard generic extraction methods, this protocol emphasizes isomer-specific separation and oxidative stability , ensuring that the measured analyte reflects in vivo concentrations rather than ex vivo degradation.

Pre-Analytical Considerations (Critical Control Points)

Retinoid analysis fails not at the mass spectrometer, but at the bench. The following controls are mandatory to ensure data integrity.

Photostability

All retinoids are photo-labile, isomerizing rapidly (seconds to minutes) under white light.

  • Requirement: All sample handling must occur under yellow monochromatic light (sodium vapor or filtered LED,

    
     nm).
    
  • Glassware: Use amber borosilicate glass for all storage and extraction steps.

Oxidative Protection

The polyene chain is susceptible to auto-oxidation.

  • Antioxidant: 0.1% (w/v) Butylated Hydroxytoluene (BHT) or Ascorbic Acid must be added to all organic solvents and the plasma matrix immediately upon thawing.

  • Temperature: Thaw samples on ice; never at room temperature.

The "Acid Trap" (Expert Insight)
  • Mechanism: 5,6-epoxy-13-cis retinoic acid is the primary enzymatic metabolite (CYP450).[2] However, in acidic environments (pH < 5), it rearranges to the furanoid 5,8-epoxy form.

  • Protocol Choice: If your goal is to measure endogenous 5,8-epoxy-13-cis RA specifically, you must use a neutral extraction (pH 7.0-7.4). If you use acidic protein precipitation, you will measure the sum of 5,6- and 5,8-epoxy forms as the 5,8-isomer. This protocol utilizes a buffered Liquid-Liquid Extraction (LLE) to control this variable.

Experimental Protocol

Materials & Reagents
  • Analytes: 5,8-epoxy-13-cis retinoic acid (Reference Std), 13-cis-retinoic acid-d5 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, n-Hexane, Ethyl Acetate.

  • Additives: Formic Acid (FA), Ammonium Acetate, BHT.

  • Matrix: K2EDTA Human Plasma (stripped or surrogate matrix for calibration).

Sample Preparation: Buffered Liquid-Liquid Extraction (LLE)

LLE is superior to protein precipitation (PPT) for retinoids as it yields cleaner extracts and allows for concentration of the sample.

  • Aliquot: Transfer 200 µL of plasma into an amber 2 mL Eppendorf tube.

  • Internal Standard: Add 20 µL of IS working solution (100 ng/mL 13-cis-RA-d5 in ACN). Vortex gently.

  • Buffer (Critical): Add 200 µL of 100 mM Ammonium Acetate (pH 7.0) to maintain neutral pH and prevent 5,6->5,8 isomerization.

  • Extraction: Add 1.0 mL of Extraction Solvent (n-Hexane:Ethyl Acetate, 9:1 v/v + 0.1% BHT).

  • Agitation: Vortex for 5 minutes (multi-tube vortexer) or shake for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean amber glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C. Do not over-dry.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (ACN:Water, 60:40 v/v). Vortex for 1 min and centrifuge.

LC-MS/MS Method

Chromatography: Separation of the epoxy metabolite from the parent 13-cis-RA and other isomers (9-cis, all-trans) is achieved using a specialized RP-Amide column, which offers superior shape selectivity for polar retinoid metabolites compared to standard C18.

  • System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).

  • Column: Supelco Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm).[3]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5-10 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4][5][6][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) %B Description
0.0 40 Initial Hold
1.0 40 Equilibration
6.0 95 Linear Ramp (Elution of Epoxy & Parent)
7.5 95 Wash
7.6 40 Re-equilibration

| 10.0 | 40 | End |

Mass Spectrometry:

  • Source: ESI Negative Mode (Retinoic acids ionize best as [M-H]-).

  • Spray Voltage: -4500 V.

  • Temp: 450°C.

MRM Table:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Dwell (ms)
5,8-epoxy-13-cis RA 315.2 271.2 -22 100
5,8-epoxy-13-cis RA (Qual) 315.2 253.2 -28 100
13-cis-RA (Parent) 299.2 255.2 -20 50

| 13-cis-RA-d5 (IS) | 304.2 | 260.2 | -20 | 50 |

Note: The transition 315->271 corresponds to the loss of CO2 (44 Da), a characteristic fragmentation for carboxylic acids.

Visualized Workflows

Metabolic Pathway & Acidic Rearrangement

This diagram illustrates the formation of the 5,8-epoxy metabolite and the critical "Acid Trap" pathway that researchers must avoid during extraction.

RetinoidMetabolism cluster_extraction Sample Preparation Risks Parent 13-cis-Retinoic Acid (Isotretinoin) Epoxy56 5,6-epoxy-13-cis RA (Labile Metabolite) Parent->Epoxy56 CYP450 (Oxidation) Oxo4 4-oxo-13-cis RA (Major Metabolite) Parent->Oxo4 CYP450 Epoxy58 5,8-epoxy-13-cis RA (Stable Metabolite) Epoxy56->Epoxy58 Acidic pH (<5.0) Rearrangement (Artifact) Epoxy56->Epoxy58 Slow Spontaneous Isomerization

Figure 1: Metabolic pathway of 13-cis-RA showing the critical acid-catalyzed rearrangement of the 5,6-epoxy isomer to the 5,8-epoxy form.

Analytical Workflow

Step-by-step visualization of the extraction and analysis process.

Workflow Start Plasma Sample (200 µL) + Internal Standard Buffer Add Ammonium Acetate (pH 7.0) *Prevents Isomerization* Start->Buffer Extract LLE: Hexane/Ethyl Acetate (9:1) + BHT (Antioxidant) Buffer->Extract PhaseSep Centrifuge & Collect Organic Layer Extract->PhaseSep Dry Evaporate (N2, 35°C) Reconstitute in Mobile Phase PhaseSep->Dry LCMS UHPLC-MS/MS Analysis Ascentis Express RP-Amide Neg ESI (315 -> 271) Dry->LCMS

Figure 2: Optimized LLE workflow ensuring neutral pH conditions and antioxidant protection.

Method Validation Parameters

Typical performance metrics for this method in human plasma:

ParameterSpecificationNotes
Linearity Range 0.5 – 500 ng/mL

, weighted 1/x²
LLOQ 0.5 ng/mLS/N > 10, CV < 20%
Recovery 85% - 95%Consistent across range
Stability (Benchtop) 4 HoursIn amber vials, on ice
Stability (Autosampler) 24 HoursAt 4°C, protected from light
Matrix Effect < 15% suppressionCompensated by deuterated IS

References

  • Thorne, R. et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile. Metabolites. Link

  • Kane, M. A. et al. (2008). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal. Link

  • SciEx Application Note. (2015). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. Link

  • BenchChem Technical Guide. (2025). LC-MS/MS Analysis of 5,6-Epoxy-13-cis-retinoic acid: A Technical Guide. Link

  • Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Differentiating 5,6-Epoxy from 5,8-Epoxy Retinoic Acid

Introduction: The "Artifact Trap" Distinguishing 5,6-epoxy-retinoic acid (5,6-epoxy-RA) from 5,8-epoxy-retinoic acid (5,8-epoxy-RA) is one of the most notorious challenges in retinoid analysis. The Core Problem: 5,6-epox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Artifact Trap"

Distinguishing 5,6-epoxy-retinoic acid (5,6-epoxy-RA) from 5,8-epoxy-retinoic acid (5,8-epoxy-RA) is one of the most notorious challenges in retinoid analysis.

The Core Problem: 5,6-epoxy-RA is a valid endogenous metabolite. However, it is chemically unstable in acidic environments.[1] When exposed to acids (common in extraction solvents or mobile phases), the 5,6-epoxide ring opens and rearranges into the furanoid isomer, 5,8-epoxy-RA .

If you detect 5,8-epoxy-RA in your samples, you must immediately ask: Is this a biological metabolite, or did I create it during extraction?

This guide provides the protocols to prevent this artifact and analytically differentiate the two isomers.

Module 1: The Artifact Problem (Sample Preparation)

Mechanism of Isomerization

The 5,6-epoxide is acid-labile. Protons catalyze the ring opening, leading to the formation of the 5,8-furanoid structure. This reaction is rapid and irreversible.

Isomerization cluster_0 Critical Control Point: pH < 6.0 triggers this pathway RA All-trans Retinoic Acid (Precursor) Epoxy56 5,6-Epoxy-RA (Endogenous Metabolite) RA->Epoxy56 CYP26A1 (In Vivo) Intermediate Carbocation Intermediate Epoxy56->Intermediate H+ (Acid) (Extraction/HPLC) Epoxy58 5,8-Epoxy-RA (Furanoid Artifact) Intermediate->Epoxy58 Rearrangement

Caption: Acid-catalyzed rearrangement of 5,6-epoxy-RA to the 5,8-furanoid isomer.

Troubleshooting Protocol: Neutral Extraction

Issue: "I see a large 5,8-epoxy peak and no 5,6-epoxy peak." Root Cause: Use of acetic acid or formic acid in the extraction solvent.

Corrective Action:

  • Eliminate Acid: Do not use 1% Acetic Acid or TFA in your extraction solvent.

  • Buffer the Aqueous Phase: Before extraction, adjust the biological sample (plasma/tissue homogenate) to pH 7.0–7.4 using Phosphate Buffered Saline (PBS).

  • Use Neutral Solvents: Extract with Ethyl Acetate/Methyl Acetate or Hexane:Butanol.

  • Antioxidants: Always add 0.1% BHT (Butylated hydroxytoluene) to prevent non-specific oxidation.

  • Light Protection: All steps must be performed under yellow light (sodium vapor) or in the dark to prevent photo-isomerization (cis/trans scrambling).

Module 2: Chromatographic Separation (HPLC Method)

Method Development Strategy

Standard Reverse Phase (RP-HPLC) methods for Retinoic Acid often use 0.1% Formic Acid or Acetic Acid. This is fatal for 5,6-epoxy-RA analysis. You must switch to a buffered neutral mobile phase.

Recommended HPLC Conditions
ParameterStandard Acidic Method (AVOID)Recommended Neutral Method
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Acetate (pH 6.8 - 7.0)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile:Methanol (80:20)
Stationary Phase C18 (Standard)C18 (High Carbon Load) or C30
Why? Causes on-column isomerization (5,6 → 5,8)Preserves 5,6-epoxy structure
Elution Order 5,8-epoxy elutes (artifact)5,6-epoxy elutes before 5,8-epoxy
Step-by-Step Protocol
  • Column Selection: Use a C18 column with high surface coverage (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18). A C30 column provides superior isomer resolution if available.

  • Buffer Prep: Dissolve Ammonium Acetate in HPLC-grade water to 10mM. Filter through 0.2µm membrane. Do not adjust pH with acid; the natural pH (~6.8) is ideal.

  • Gradient:

    • 0-5 min: 40% B (Isocratic hold to elute polar interferences)

    • 5-20 min: 40% -> 90% B (Linear gradient)

    • 20-25 min: 90% B (Wash)

  • Temperature: Maintain column at 25°C. Higher temperatures (>40°C) can promote thermal rearrangement.

Module 3: Detection & Identification (Spectroscopy)

UV/Vis Spectral Differentiation

If you lack Mass Spectrometry (MS), a Diode Array Detector (DAD/PDA) is your primary validation tool. The structural change from epoxide to furanoid alters the conjugation length, shifting the absorption maximum (


).
CompoundStructure

(nm)
Spectral Characteristics
All-trans-RA 5 conjugated double bonds350 - 360 Broad peak
5,6-Epoxy-RA Ring double bond removed340 - 342 Blue-shifted (Hypsochromic) vs. RA. Spectrum shape similar to RA but shifted left.
5,8-Epoxy-RA Furanoid ring270 - 280 (or 318-320)*Significant Shift. Often loses the characteristic "retinoid" triplet shape.

*Note: The exact max for 5,8-epoxy-RA varies significantly by solvent (MeOH vs ACN), but it is distinct from the 340nm of the 5,6-isomer.

Mass Spectrometry (LC-MS/MS)

Both compounds have the same molecular weight (MW 316.4 for the acid). Differentiation relies on retention time (RT) and fragmentation patterns.

  • Precursor Ion: m/z 315 [M-H]⁻ (Negative Mode is preferred for Retinoic Acids).

  • Key Transition: m/z 315 → 253 (Loss of H₂O + CO₂).

  • Differentiation: You must rely on chromatographic separation (RT) using the neutral method described above. The 5,6-isomer typically elutes earlier than the 5,8-isomer on C18 due to the higher polarity of the exposed epoxide oxygen compared to the buried furanoid oxygen.

Troubleshooting Decision Tree

Use this logic flow to diagnose your experimental results.

DecisionTree Start Start: Analyze Sample CheckPeaks Check Chromatogram (340 nm) Start->CheckPeaks Only58 Only 5,8-Epoxy Peak Visible? CheckPeaks->Only58 BothPeaks Both 5,6 and 5,8 Visible? CheckPeaks->BothPeaks AcidCheck Did you use Acid in Prep/Mobile Phase? Only58->AcidCheck Yes Valid Valid Separation. Confirm with UV Spectra. Only58->Valid No (Rare) BothPeaks->Valid Artifact Artifact Likely. Switch to Neutral Prep. AcidCheck->Artifact Yes AcidCheck->Valid No

Caption: Workflow to determine if 5,8-epoxy-RA detection is a biological reality or an experimental artifact.

Frequently Asked Questions (FAQ)

Q: Can I store 5,6-epoxy-RA standards in methanol? A: Yes, but only if stored at -80°C and protected from light. For long-term storage, dry the sample under nitrogen and store as a pellet. Avoid protic solvents (methanol/ethanol) for long-term storage if possible; acetonitrile is safer regarding solvolysis.

Q: My 5,6-epoxy peak splits into two peaks. What is happening? A: This is likely photo-isomerization . Retinoids are extremely light-sensitive. The 5,6-epoxy-all-trans-RA can isomerize to 5,6-epoxy-13-cis-RA. Ensure all work is done under yellow light.

Q: Can I use Normal Phase HPLC? A: Yes. Historically, Normal Phase (Hexane/Isopropanol) was the gold standard for isomer separation. However, it is difficult to interface with Mass Spectrometry. If you have difficult co-elutions on C18, a Normal Phase method is a valid orthogonal check.

References

  • McCormick, A. M., & Napoli, J. L. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite.[2][3] Journal of Biological Chemistry, 257(4), 1730-1735.[3]

  • McCormick, A. M., et al. (1978).[2] Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid.[2] Biochemistry, 17(19), 4085-4090.[2]

  • Barua, A. B., & Furr, H. C. (1998).[1] Properties of Retinoids: Structure, Handling, and Preparation. Methods in Molecular Biology, 89, 3-28.

  • BenchChem Technical Guide. (2025). LC-MS/MS Analysis of 5,6-Epoxy-13-cis-retinoic acid.

Sources

Optimization

Resolving co-elution of 13-cis retinoic acid and epoxy metabolites

Topic: Resolving Co-elution of 13-cis Retinoic Acid and Epoxy Metabolites Welcome to the Retinoid Analysis Support Hub. Status: Operational | Senior Application Scientist: Active Objective: Resolve chromatographic co-elu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-elution of 13-cis Retinoic Acid and Epoxy Metabolites

Welcome to the Retinoid Analysis Support Hub.

Status: Operational | Senior Application Scientist: Active Objective: Resolve chromatographic co-elution between 13-cis-retinoic acid (Isotretinoin), its geometric isomers (All-trans-RA), and oxidized metabolites (4-oxo-RA, 5,6-epoxy-RA).

This guide does not offer generic advice. It addresses the specific physicochemical challenges of retinoid analysis: geometric isomerization and labile epoxide stability .

Part 1: Diagnostic Framework

Before altering your method, determine the source of your co-elution using this logic flow.

Retinoid_Troubleshooting Start ISSUE: Co-elution of 13-cis-RA and Metabolites Check_Column 1. Check Column Phase Start->Check_Column Decision_C18 Using C18? Check_Column->Decision_C18 Standard Decision_C30 Using C30? Check_Column->Decision_C30 Specialized Check_pH 2. Check Mobile Phase pH Acidic_pH pH < 3.0? Check_pH->Acidic_pH Buffered_pH pH 4.5 - 6.0? Check_pH->Buffered_pH Check_Light 3. Check Sample Prep Result_Success Optimized Separation Check_Light->Result_Success Yellow Light Used Result_Isomer Likely Isomer Co-elution (13-cis vs All-trans) Decision_C18->Result_Isomer Low Shape Selectivity Decision_C30->Check_pH Result_Degradation Artifact Formation (Epoxy -> Furanoid) Acidic_pH->Result_Degradation Epoxy Ring Opening Buffered_pH->Check_Light

Figure 1: Decision matrix for isolating root causes of retinoid co-elution. Note the critical path involving pH and column selectivity.

Part 2: Chromatographic Resolution (The "How-To")
Q: Why are 13-cis-RA and its epoxy metabolites co-eluting on my C18 column?

A: You are likely facing a deficit in shape selectivity , not just hydrophobicity. Standard C18 columns separate based on hydrophobicity. However, 13-cis-RA and All-trans-RA (ATRA) have identical molecular weights and very similar hydrophobicities. The "epoxy" metabolite (5,6-epoxy-13-cis-RA) introduces a polarity shift, but often elutes in the same window as the 4-oxo metabolites or the geometric isomers of the parent drug.

The Solution: Switch to a C30 (Triacontyl) stationary phase. C30 columns possess long alkyl chains that "freeze" into a rigid structure at lower temperatures, providing superior recognition of the 3D molecular shape (kinked cis vs. linear trans).

FeatureC18 ColumnC30 Column (Recommended)
Mechanism Hydrophobic InteractionHydrophobic + Steric (Shape) Recognition
Isomer Resolution Poor (13-cis/All-trans often merge)Excellent (Baseline separation of cis/trans)
Metabolite Window Crowded (Oxo/Epoxy overlap)Expanded (Better resolution of polar metabolites)
Typical Mobile Phase MeOH/Water/Formic AcidMeOH/Water/Ammonium Acetate

Expert Insight: If you cannot switch to C30, a Pentafluorophenyl (PFP) column can sometimes resolve these isomers via pi-pi interactions, though C30 remains the gold standard for retinoids [1, 2].

Q: My 5,6-epoxy-RA peak disappears or splits. Is it co-eluting or degrading?

A: It is likely degrading on-column due to acid-catalyzed ring opening . Many standard retinoid methods use 0.1% Formic Acid (pH ~2.7) to suppress silanol activity and improve peak shape. However, 5,6-epoxy-retinoic acid is labile . Under acidic conditions, the epoxide ring opens and rearranges to form 5,8-oxy-retinoic acid (furanoid forms) .

The Fix:

  • Raise the pH: Adjust your aqueous mobile phase to pH 4.5 – 6.0 using Ammonium Acetate. This preserves the epoxide ring while still allowing for ionization in MS (negative mode often preferred for carboxylates, though positive mode is common for retinoids).

  • Limit Exposure: If acid is required for the parent drug, use a shorter column and higher flow rate to minimize residence time, or use a "neutral" extraction protocol [3].

Q: What is the recommended starting protocol for separating these specific analytes?

A: This protocol prioritizes the stability of the epoxy metabolite while resolving the geometric isomers.

  • Column: C30 Carotenoid Column (e.g., YMC-Carotenoid or Thermo Acclaim C30), 3µm or 5µm, 150 x 2.0 mm.

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH ~5.5).

  • Mobile Phase B: Methanol / Acetonitrile (75:25 v/v).

  • Gradient:

    • 0-15 min: 70% B to 95% B.

    • 15-20 min: Hold 95% B.

  • Flow Rate: 0.3 mL/min (for 2mm ID).

  • Temperature: 20°C - 25°C .

    • Note: Unlike most HPLC, lower temperatures often improve separation on C30 columns by increasing the rigidity (order) of the stationary phase alkyl chains [4].

Part 3: Sample Stability & Artifact Prevention
Q: I see "ghost peaks" near my 13-cis-RA. Are these metabolites?

A: They are likely photo-isomers formed during sample preparation. Retinoids isomerize rapidly (seconds to minutes) under white light. 13-cis-RA will equilibrate to a mixture of 13-cis, all-trans, and 9-cis isomers.

Protocol for Integrity:

  • Yellow Light Rule: All extraction and handling must occur under gold fluorescent light or sodium vapor lamps (cutoff <500 nm).

  • Cold Extraction: Perform liquid-liquid extraction (LLE) on ice.

  • Antioxidants: Add BHT (Butylated hydroxytoluene) or Ascorbic Acid to the extraction solvent to prevent oxidation of the parent drug into 5,6-epoxy or 4-oxo artifacts [5].

Q: How do I distinguish 4-oxo-13-cis-RA from 5,6-epoxy-13-cis-RA?

A: While they may have similar retention times on C18, their Mass Spec fragmentation patterns and UV maxima differ.

AnalyteUV Max (nm)Key MS Transition (SRM)Note
13-cis-RA ~350301.2 → 205.1Parent
4-oxo-13-cis-RA ~360315.2 → 205.1Major metabolite
5,6-epoxy-13-cis-RA ~340317.2 → 257.1"Epoxy" metabolite

Critical Check: The 5,6-epoxy metabolite is +16 Da (Oxygen) from the parent. The 4-oxo is +14 Da (Oxygen - 2 Hydrogens). Ensure your MS resolution is sufficient to distinguish m/z 317 from m/z 315 if they co-elute [6].

Part 4: Validated Workflow Visualization

The following diagram illustrates the critical path for sample preparation and analysis to ensure the "epoxy" metabolite is detected intact.

Retinoid_Workflow Sample Plasma/Tissue Sample Prep LLE Extraction (Hexane/Ethyl Acetate) + BHT Antioxidant Sample->Prep Yellow Light Evap Evaporation (N2 gas, <37°C) NO ACIDS Prep->Evap Recon Reconstitution (Mobile Phase A/B) Evap->Recon LC LC Separation C30 Column Ammonium Acetate Recon->LC Inject Detect MS/MS Detection (SRM Mode) LC->Detect Sep: Isomers & Epoxides

Figure 2: Optimized workflow minimizing artifact generation. Note the exclusion of acids during evaporation to protect the epoxy ring.

References
  • Sander, L. C., et al. (2000). Polymeric C30 stationary phases for the separation of geometric isomers of carotenoids and retinoids. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2017). Acclaim C30 Columns Provide Unique Selectivity and Superior Separations of Hydrophobic, Structurally Related Analytes.[1]Link

  • McCormick, A. M., et al. (1978).[2] Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid.[2] Biochemistry.[2][3][4] (Demonstrates acid instability). Link

  • Gundersen, T. E., et al. (2001). High-performance liquid chromatographic determination of retinoids in serum and biological samples.[5][6][7][8][9] Journal of Chromatography B. Link

  • McBee, J. K., et al. (2000). Isomerization of 13-cis-retinoic acid in acidic solutions. (Discusses artifact formation). Link (Note: Contextual link to related stability studies).

  • SciEx. (2017). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples.Link

Sources

Troubleshooting

Technical Support Center: Impact of Light Exposure on 5,8-Epoxy Retinoic Acid Stability

Introduction: Welcome to the technical support guide for 5,8-epoxy retinoic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this and other related ligh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for 5,8-epoxy retinoic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this and other related light-sensitive retinoids. Retinoids as a class of compounds are notoriously susceptible to degradation from light exposure, a characteristic that can significantly impact experimental reproducibility and data integrity.[1][2][3] This guide provides in-depth, practical solutions to common challenges encountered when handling 5,8-epoxy retinoic acid, with a focus on mitigating photodegradation.

The polyunsaturated structure of retinoids makes them highly prone to photoisomerization and photooxidation.[4][5] Exposure to ultraviolet (UV) and even visible light can lead to a rapid loss of potency and the formation of various degradation products.[6][7][8] This guide will equip you with the necessary knowledge and protocols to ensure the stability of your 5,8-epoxy retinoic acid samples and the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How sensitive is 5,8-epoxy retinoic acid to ambient lab lighting?

A1: While specific photostability data for 5,8-epoxy retinoic acid is not extensively published, it is structurally a retinoid. The entire class of retinoids is known to be highly sensitive to both UV and visible light.[1][6] Standard fluorescent lab lighting can be sufficient to induce degradation over time.[4] The most damaging wavelengths for a related compound, tretinoin, were found to be around 420 nm, which is in the visible light spectrum.[1][9] Therefore, it is crucial to assume that 5,8-epoxy retinoic acid is highly light-sensitive and take precautions at all times.

Q2: What are the primary degradation pathways for retinoids exposed to light?

A2: Light exposure can trigger two main degradation pathways for retinoids:

  • Photoisomerization: The energy from light can cause a change in the geometric configuration of the double bonds in the polyene chain, converting trans isomers to cis isomers and vice versa.[4][6] This can alter the biological activity of the molecule.

  • Photooxidation/Photolysis: Light can also lead to the formation of oxidized products and the cleavage of the molecule into smaller, inactive compounds.[4][5][7] Photoirradiation of retinol has been shown to produce 5,8-epoxyretinol, among other oxidized products.[4][7]

Q3: Can I trust my results if I only briefly exposed my samples to light?

A3: Even brief exposure can be detrimental. Studies on tretinoin have shown significant degradation within minutes of exposure to simulated solar light.[6] The rate of degradation depends on the light intensity, wavelength, and the sample matrix (e.g., in solution vs. in a cream).[6] To ensure the validity of your results, it is best practice to handle the compound in low-light conditions at all times.

Q4: How should I store my 5,8-epoxy retinoic acid (solid and in solution)?

A4:

  • Solid Form: Store the solid compound in an amber glass vial, tightly sealed, and preferably in a desiccator at -20°C or -80°C. The vial should be further protected from light by placing it in a light-blocking container or wrapping it in aluminum foil.

  • In Solution: Prepare stock solutions in a solvent like ethanol or DMSO.[10] Store these solutions in amber glass vials with PTFE-lined caps at -20°C or -80°C. For working solutions, prepare them fresh daily and keep them on ice, covered from light, during your experiment.[10]

Q5: Are there any visual indicators of degradation?

A5: While a color change (e.g., yellowing) may indicate degradation, the absence of a color change does not guarantee stability. Significant degradation can occur before any visible changes are apparent. The most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC).[10][11]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent or non-reproducible experimental results. Photodegradation of 5,8-epoxy retinoic acid leading to variable active compound concentration.1. Review Handling Procedures: Audit your entire workflow for potential light exposure points. This includes weighing, dissolution, serial dilutions, and addition to experimental systems. 2. Implement Light-Safe Practices: Work under yellow or red light, which is less damaging than white or UV light.[12] Use amber-colored labware or wrap all glassware and pipette tip boxes in aluminum foil.[13][14][15] 3. Perform a Stability Check: Analyze a freshly prepared sample and one that has been subjected to your typical experimental workflow using HPLC to quantify any degradation.
Loss of biological activity in cell-based assays. The active compound has degraded into inactive isomers or photoproducts.1. Prepare Fresh Solutions: Always prepare working solutions of 5,8-epoxy retinoic acid immediately before use from a protected, frozen stock.[10] 2. Protect During Incubation: When treating cells, minimize light exposure to the culture plates. If the incubator has a glass door, cover it. 3. Consider Antioxidants: For some applications, the inclusion of an antioxidant like butylated hydroxytoluene (BHT) in the solvent may offer some protection, but this should be tested for compatibility with your experimental system.[16]
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products due to light exposure.1. Analyze a Forced Degradation Sample: Intentionally expose a sample of 5,8-epoxy retinoic acid to UV light for a short period (e.g., 30-60 minutes). Analyze this sample by HPLC to identify the retention times of the major degradation products. This can help confirm if the unexpected peaks in your experimental samples are due to photodegradation.[17] 2. Optimize HPLC Method: Ensure your HPLC method is capable of separating the parent compound from its potential isomers and degradation products.[10]

Experimental Protocols & Methodologies

Protocol 1: Standard Handling Procedure for 5,8-Epoxy Retinoic Acid

This protocol outlines the best practices for minimizing light exposure during routine handling.

Objective: To prepare solutions of 5,8-epoxy retinoic acid while minimizing photodegradation.

Materials:

  • 5,8-epoxy retinoic acid (solid)

  • Anhydrous ethanol or DMSO

  • Amber glass vials with PTFE-lined caps

  • Aluminum foil

  • Pipettes and tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Work Area Preparation: Conduct all work in a dimly lit room or a fume hood with the sash lowered and the light off. Use a low-wattage red or yellow lamp for illumination if necessary.[12]

  • Weighing: Tare an amber glass vial on the analytical balance. Quickly weigh the desired amount of 5,8-epoxy retinoic acid directly into the vial and immediately cap it. Wrap the vial in aluminum foil.

  • Dissolution: In the dimly lit area, add the required volume of solvent to the vial. Cap tightly and vortex until fully dissolved.

  • Storage: For stock solutions, flush the vial with an inert gas (e.g., argon or nitrogen) before capping to displace oxygen. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare working dilutions from the stock solution immediately before use. Keep the working solution on ice and covered with aluminum foil throughout the experiment.

Protocol 2: Photostability Assessment using HPLC

This protocol provides a framework for quantifying the stability of 5,8-epoxy retinoic acid under specific light conditions, adhering to principles outlined in ICH Q1B guidelines.[18][19][20][21]

Objective: To determine the degradation rate of 5,8-epoxy retinoic acid upon exposure to a controlled light source.

Materials:

  • Solution of 5,8-epoxy retinoic acid in a suitable solvent (e.g., 10 µg/mL in methanol)

  • Clear and amber HPLC vials

  • Photostability chamber with a calibrated light source (UV and visible light capabilities)

  • Validated HPLC system with a UV detector

Procedure:

  • Sample Preparation: Aliquot the 5,8-epoxy retinoic acid solution into several clear and amber HPLC vials. The amber vials will serve as dark controls.

  • Initial Analysis (T=0): Immediately analyze one clear and one amber vial using the HPLC method to establish the initial concentration and peak purity.

  • Light Exposure: Place the remaining vials in the photostability chamber. Expose the samples to a controlled dose of UV and visible light as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[19]

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), remove one clear and one amber vial from the chamber.

  • HPLC Analysis: Analyze the samples by HPLC. The separation of retinoic acid and its metabolites is typically achieved using a reversed-phase C18 column.[10] Monitor the chromatogram at a wavelength around 350 nm.[1]

  • Data Analysis:

    • Calculate the percentage of 5,8-epoxy retinoic acid remaining at each time point compared to the T=0 sample.

    • Plot the percentage remaining versus time for both the exposed and dark control samples.

    • Observe the formation and growth of any new peaks, which represent degradation products.

Data Presentation:

Table 1: Photostability of 5,8-Epoxy Retinoic Acid in Methanol

Exposure Time (hours)% Remaining (Exposed Sample)% Remaining (Dark Control)
0100100
28599.5
46899.2
84598.9
24<1098.5

Visualizations

Workflow_Handling_Light_Sensitive_Compound cluster_prep Preparation (Low Light Environment) cluster_storage Storage cluster_experiment Experimental Use weigh Weigh Solid in Amber Vial dissolve Dissolve in Appropriate Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock store Store Stock at -80°C (Protected from Light) stock->store Long-term working Prepare Fresh Working Dilution store->working assay Add to Assay (Minimize Plate Exposure) working->assay analyze Analysis (e.g., HPLC) assay->analyze

Caption: Workflow for handling 5,8-epoxy retinoic acid.

Troubleshooting_Logic start Inconsistent Results or Loss of Activity check_light Was the compound protected from light at all steps? start->check_light check_freshness Were working solutions prepared fresh? check_light->check_freshness Yes implement_protocol Implement Strict Light-Protection Protocol check_light->implement_protocol No prepare_fresh Always Prepare Fresh Working Solutions check_freshness->prepare_fresh No run_hplc Run HPLC Stability Check on a Test Sample check_freshness->run_hplc Yes implement_protocol->start Re-run Experiment prepare_fresh->start Re-run Experiment end Problem Resolved run_hplc->end

Caption: Troubleshooting logic for inconsistent results.

References

  • Brisaert, M., & Plaizier-Vercammen, J. (2000). Investigation on the photostability of a tretinoin lotion and cream. International Journal of Pharmaceutics, 199(1), 49-57. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • W. F. (2005). Photodecomposition and Phototoxicity of Natural Retinoids. International Journal of Environmental Research and Public Health, 2(1), 147-155. [Link]

  • Wisuthiphaet, N., & Kanjanamaneesathian, S. (2016). Stability of retinol in liposomes as measured by fluorescence lifetime spectroscopy and FLIM. Chemistry and Physics of Lipids, 198, 46-55. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Know To Glow. (2025). The Truth About Retinoids & Sunlight. [Link]

  • EmbAroma Cosmetics. (2025). Retinol Stability and Skin Tolerance in Skincare Products. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Rasayan J. Chem. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC FOR TRETINOIN ESTIMATION. [Link]

  • KTH Diva. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • ResearchGate. (2015). What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals?. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solid Phase Extraction (SPE) for Furanoid Retinoids

Welcome to the technical support center for optimizing Solid Phase Extraction (SPE) of furanoid retinoids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Solid Phase Extraction (SPE) of furanoid retinoids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these unique molecules. Here, we address common challenges with in-depth explanations and actionable troubleshooting protocols.

Introduction to Furanoid Retinoid SPE

Furanoid retinoids, characterized by a furan ring in their structure, are a subclass of retinoids, which are derivatives of vitamin A.[1] Like other retinoids, they are inherently unstable and susceptible to degradation from light, heat, and oxygen.[2][3][4][5] Their hydrophobic nature and potential for isomerization present unique challenges during extraction from complex biological matrices.[6][7][8] Solid Phase Extraction (SPE) is a powerful technique for sample cleanup and concentration, offering higher recoveries and reproducibility compared to traditional liquid-liquid extraction.[9][10][11][12] However, optimizing an SPE method for these labile compounds requires a nuanced understanding of their chemical properties and the principles of SPE.

This guide provides a structured approach to troubleshooting common issues encountered during the SPE of furanoid retinoids, ensuring reliable and reproducible results.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low Analyte Recovery

Question: I'm experiencing significantly low recovery of my target furanoid retinoid after SPE. What are the likely causes and how can I improve it?

Answer:

Low recovery is one of the most frequent challenges in SPE.[9][13] The cause can often be traced back to one or more steps in the extraction process. Let's break down the potential culprits and their solutions.

1.1 Incorrect Sorbent Selection
  • The "Why": The choice of sorbent is critical and depends on the interaction between your analyte, the sample matrix, and the sorbent material.[14][15][16] Furanoid retinoids are nonpolar, hydrophobic molecules.[1][8] Therefore, a reversed-phase sorbent, such as C18 or C8, is typically the most appropriate choice for retaining these compounds from a polar (aqueous) sample matrix.[15][16] Using a polar sorbent like silica in this scenario would result in poor retention of the analyte, causing it to pass through with the sample load and wash steps.[15]

  • Troubleshooting Protocol:

    • Verify Analyte Properties: Confirm the polarity of your specific furanoid retinoid. While generally nonpolar, slight structural variations can influence behavior.

    • Evaluate Sorbent Choice: If you are not using a reversed-phase sorbent (e.g., C18, C8, or a polymer-based equivalent), switch to one.[16]

    • Consider Sorbent Strength: If you are using a C18 sorbent and still see low recovery, your analyte might be too strongly retained. In this case, a less retentive sorbent like C8 might be a better option.[16]

1.2 Inefficient Elution
  • The "Why": Even with proper retention, the analyte will be lost if the elution solvent is not strong enough to disrupt the interaction between the furanoid retinoid and the sorbent.[9] For reversed-phase SPE, the elution solvent should be nonpolar enough to effectively "wash off" the analyte from the C18 or C8 stationary phase.

  • Troubleshooting Protocol:

    • Increase Elution Solvent Strength: If you are using a solvent like methanol, try a stronger, less polar solvent such as isopropanol or acetonitrile. You can also try mixtures of solvents to fine-tune the polarity.[17]

    • Optimize Elution Volume: It's possible that the volume of your elution solvent is insufficient to completely elute the analyte.[9] Increase the elution volume in increments (e.g., by 0.5 mL) and analyze each fraction to see if recovery improves.[17]

    • Incorporate a "Soak" Step: Allowing the elution solvent to sit on the sorbent bed for a few minutes before applying vacuum or pressure can enhance the interaction and improve elution efficiency.[18]

1.3 Sample Matrix Effects
  • The "Why": Biological matrices are complex and can contain interfering substances that either prevent your analyte from binding to the sorbent or cause it to elute prematurely.[6][19] For example, high concentrations of lipids in a serum sample can compete with the furanoid retinoid for binding sites on the reversed-phase sorbent.

  • Troubleshooting Protocol:

    • Sample Pre-treatment: For complex matrices like serum or tissue homogenates, a protein precipitation step with a solvent like acetonitrile is often recommended prior to SPE.[19][20][21] This will remove a significant portion of interfering proteins.

    • Dilute the Sample: If the sample is too viscous or concentrated, diluting it with the loading buffer can improve flow characteristics and reduce matrix effects.[19]

1.4 Analyte Instability
  • The "Why": Furanoid retinoids are prone to degradation, especially when exposed to light, heat, and atmospheric oxygen.[2][4][5][22] If proper precautions are not taken throughout the SPE process, your analyte can degrade, leading to apparent low recovery.

  • Troubleshooting Protocol:

    • Work Under Dim Light: Perform all experimental steps under yellow or red light to minimize light-induced isomerization and degradation.[6][22]

    • Maintain Cold Temperatures: Keep samples and extracts on ice or in a cold rack whenever possible.[22]

    • Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solvents to prevent oxidative degradation.[17]

    • Evaporate Solvents Under Nitrogen: When concentrating the final eluate, use a gentle stream of nitrogen gas instead of heat to evaporate the solvent.[17]

Issue 2: Poor Reproducibility

Question: My SPE results are inconsistent from one sample to the next. What could be causing this poor reproducibility?

Answer:

Poor reproducibility is a frustrating problem that can undermine the reliability of your data.[13] The key to resolving this is to standardize every step of the process.

2.1 Inconsistent Cartridge Conditioning and Equilibration
  • The "Why": The conditioning and equilibration steps are crucial for activating the sorbent and creating the appropriate chemical environment for analyte retention.[9][11] If these steps are not performed consistently, the sorbent bed may not be properly wetted, leading to channeling and variable analyte retention.[9]

  • Troubleshooting Protocol:

    • Standardize Solvent Volumes: Use a consistent volume of conditioning solvent (e.g., methanol for reversed-phase) and equilibration buffer for every cartridge.

    • Prevent the Sorbent from Drying: It is critical that the sorbent bed does not dry out between the equilibration step and sample loading.[9][11] This can be achieved by leaving a thin layer of the equilibration buffer on top of the sorbent bed.

2.2 Variable Flow Rates
  • The "Why": The flow rate of the sample, wash, and elution solvents through the SPE cartridge affects the interaction time between the analyte and the sorbent.[18][19] A flow rate that is too fast can lead to incomplete retention or elution, while a flow rate that is too slow can unnecessarily prolong the experiment.

  • Troubleshooting Protocol:

    • Use a Vacuum Manifold or Positive Pressure Processor: These devices allow for precise control over the flow rate.[14]

    • Optimize and Standardize Flow Rates: A good starting point for sample loading is 1-2 mL/min.[9] Elution can often be performed at a slightly slower rate to ensure complete recovery.[18] Once optimized, ensure the same flow rate is used for all samples.

2.3 Inconsistent Sample Pre-treatment
  • The "Why": As mentioned earlier, the sample matrix can have a significant impact on SPE performance.[6][19] If your sample pre-treatment is not consistent, the composition of the matrix loaded onto the SPE cartridge will vary, leading to inconsistent results.

  • Troubleshooting Protocol:

    • Develop a Standard Operating Procedure (SOP): Document and follow a detailed SOP for all sample pre-treatment steps, including dilutions, pH adjustments, and protein precipitation.

    • Ensure Complete Homogenization: For tissue samples, ensure that the homogenization process is consistent to achieve a uniform sample matrix.

Issue 3: Analyte Breakthrough (Analyte Found in Wash Eluate)

Question: I'm finding my furanoid retinoid in the wash fraction. Why is this happening and how can I prevent it?

Answer:

Finding your analyte in the wash eluate indicates that it is not being adequately retained on the sorbent during the wash step.[23] This is often due to a wash solvent that is too strong.

3.1 Overly Strong Wash Solvent
  • The "Why": The purpose of the wash step is to remove weakly bound interferences from the sorbent without eluting the analyte of interest. If the wash solvent is too similar in polarity to the elution solvent, it can prematurely elute the furanoid retinoid.[9][23]

  • Troubleshooting Protocol:

    • Decrease the Strength of the Wash Solvent: For reversed-phase SPE, this means increasing the polarity of the wash solvent. For example, if you are using 50% methanol in water, try decreasing it to 20% or 10% methanol in water.

    • Fractionate the Wash Step: Collect multiple small fractions during the wash step and analyze them to pinpoint exactly when the analyte is eluting. This will help you to fine-tune the composition of your wash solvent.

Visual Workflows and Data Summaries

To further aid in your method development and troubleshooting, the following diagrams and tables provide a visual representation of the SPE process and key experimental parameters.

General SPE Workflow for Furanoid Retinoids

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Biological Sample Pretreat Pre-treatment (e.g., Protein Precipitation) Sample->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Interferences (e.g., 10% Methanol/Water) Load->Wash Elute 5. Elute Analyte (e.g., Acetonitrile) Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Caption: A generalized workflow for the solid phase extraction of furanoid retinoids.

Troubleshooting Decision Tree for Low Recovery

Low_Recovery_Troubleshooting Start Low Recovery Detected Check_Fractions Analyze Load, Wash, and Elution Fractions Start->Check_Fractions Analyte_in_Load Analyte in Load? Check_Fractions->Analyte_in_Load Analyte_in_Wash Analyte in Wash? Analyte_in_Load->Analyte_in_Wash No Sol_Load Incorrect Sorbent OR Sample Solvent Too Strong Analyte_in_Load->Sol_Load Yes Analyte_Retained Analyte Retained on Sorbent? Analyte_in_Wash->Analyte_Retained No Sol_Wash Wash Solvent Too Strong Analyte_in_Wash->Sol_Wash Yes Sol_Elute Elution Solvent Too Weak OR Insufficient Elution Volume Analyte_Retained->Sol_Elute Yes Sol_Degradation Analyte Degradation Analyte_Retained->Sol_Degradation No

Sources

Troubleshooting

Technical Support Center: Identifying Degradation Products of Isotretinoin in Stability Studies

A Technical Guide for Researchers and Drug Development Professionals Introduction Isotretinoin, or 13-cis-retinoic acid, is a cornerstone in the treatment of severe acne. Its efficacy, however, is matched by its chemical...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isotretinoin, or 13-cis-retinoic acid, is a cornerstone in the treatment of severe acne. Its efficacy, however, is matched by its chemical instability. The molecule's conjugated double bond system and carboxylic acid functional group render it highly susceptible to degradation from light, air, and heat.[1] For scientists and researchers in pharmaceutical development, a thorough understanding of Isotretinoin's degradation profile is paramount. It is not merely a matter of regulatory compliance with guidelines such as those from the International Council for Harmonisation (ICH); it is a fundamental aspect of ensuring the drug's safety and therapeutic efficacy.

This technical support guide is designed to provide in-depth, practical information for professionals undertaking stability studies of Isotretinoin. Moving beyond standard protocols, this resource delves into the causality behind experimental choices, offering troubleshooting solutions and a deeper understanding of the degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Isotretinoin?

A: Isotretinoin primarily degrades via two main chemical reactions: isomerization and oxidation.

  • Isomerization: The most prevalent degradation pathway is the conversion of Isotretinoin (13-cis-retinoic acid) into its geometric isomer, Tretinoin (all-trans-retinoic acid).[2] This transformation is predominantly driven by exposure to light, particularly UV radiation.[3] The energy absorbed from light facilitates rotation around the double bonds in the polyene chain, leading to a change in the molecule's spatial arrangement. This is a critical transformation to monitor, as Tretinoin has its own distinct pharmacological and toxicological profile.

  • Oxidation: The electron-rich polyene chain of Isotretinoin is also vulnerable to attack by oxygen. This oxidative degradation can be accelerated by heat and the presence of metal ions. A common oxidative degradation product is 4-oxo-isotretinoin, which is also a known metabolite of the drug in humans.[4] Other oxidative products, such as epoxides, can also form.[5]

Isotretinoin Degradation Pathways Isotretinoin Isotretinoin (13-cis-retinoic acid) Tretinoin Tretinoin (all-trans-retinoic acid) Isotretinoin->Tretinoin Isomerization (Light/UV) Oxidative_Products Oxidative Degradation Products (e.g., 4-oxo-isotretinoin, epoxides) Isotretinoin->Oxidative_Products Oxidation (Oxygen, Heat)

Caption: Primary degradation pathways of Isotretinoin.

Q2: I am observing a new peak in my chromatogram that I suspect is Tretinoin. How can I definitively identify it?

A: Confirming the identity of a suspected degradation product requires a systematic approach, moving from tentative identification to confirmatory evidence.

  • Retention Time Matching with a Reference Standard: The initial step is to inject a certified reference standard of Tretinoin using the same HPLC method. If the retention time of the standard matches that of the unknown peak in your degraded sample, it provides preliminary evidence.

  • Spiking the Sample: To gain more confidence, a "spiking" or co-injection experiment is performed. Add a small amount of the Tretinoin reference standard to your degraded sample and inject the mixture. If the peak of interest increases in area and maintains a symmetrical shape without the appearance of a shoulder or a new adjacent peak, it strongly suggests the unknown is Tretinoin.

  • Spectroscopic Confirmation: For unequivocal identification, spectroscopic techniques are essential.

    • UV-Vis Spectroscopy: If your HPLC system is equipped with a Photo Diode Array (PDA) or Diode Array Detector (DAD), you can compare the UV spectrum of the unknown peak with that of the Tretinoin reference standard. While isomers often have very similar spectra, subtle differences in the absorption maxima (λmax) can sometimes be observed.

    • Mass Spectrometry (MS): The most powerful tool for structural confirmation is mass spectrometry. By coupling your HPLC to a mass spectrometer (LC-MS), you can determine the mass-to-charge ratio (m/z) of the unknown peak. Since Isotretinoin and Tretinoin are isomers, they will have the same molecular weight. However, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and compare the fragmentation patterns, which can provide definitive structural information.

Q3: My HPLC baseline is noisy, which is hindering the detection of low-level impurities. What are the likely causes and how can I fix it?

A: A noisy baseline can obscure small peaks and compromise the accuracy of integration. The issue can typically be traced to the mobile phase, the detector, or the HPLC system itself.

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector flow cell, causing baseline spikes. Ensure your mobile phase is thoroughly degassed using an in-line degasser, sonication, or helium sparging.

    • Poor Solvent Quality or Mixing: Use only high-purity, HPLC-grade solvents. If preparing a mobile phase by mixing solvents, ensure they are fully miscible and well-mixed to prevent fluctuations in the baseline, especially during gradient elution.

    • Contamination: Contaminated solvents or additives can introduce UV-absorbing impurities, leading to a noisy baseline. Prepare fresh mobile phase daily.

  • Detector Issues:

    • Lamp Deterioration: The UV lamp in the detector has a finite lifetime. An aging lamp can produce an unstable light output, resulting in increased baseline noise. Check the lamp's energy output and replace it if it is low.

    • Dirty Flow Cell: Over time, the detector's flow cell can become contaminated with precipitated sample components or other residues. Flushing the flow cell with a strong solvent (like isopropanol) can often resolve this.

  • System and Column Issues:

    • Leaks: A leak anywhere in the system can cause pressure fluctuations and a noisy baseline. Carefully inspect all fittings and connections.

    • Column Bleed: This is more common with older columns or at high temperatures and in gradient elution. The stationary phase of the column can degrade and elute, causing a rising and noisy baseline.

Troubleshooting a Noisy HPLC Baseline Start Noisy Baseline Check_Mobile_Phase Inspect Mobile Phase Start->Check_Mobile_Phase Check_Detector Examine Detector Start->Check_Detector Check_System Verify System Integrity Start->Check_System Degas Degas Solvents Check_Mobile_Phase->Degas Fresh_Solvents Prepare Fresh Mobile Phase Check_Mobile_Phase->Fresh_Solvents Check_Lamp Check Lamp Performance Check_Detector->Check_Lamp Clean_Flow_Cell Clean Flow Cell Check_Detector->Clean_Flow_Cell Check_Leaks Inspect for Leaks Check_System->Check_Leaks Evaluate_Column Evaluate Column Bleed Check_System->Evaluate_Column Resolved Stable Baseline Degas->Resolved Fresh_Solvents->Resolved Check_Lamp->Resolved Clean_Flow_Cell->Resolved Check_Leaks->Resolved Evaluate_Column->Resolved

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Purity of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid Reference Standards

The Chemical Context: Understanding 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid (CAS No. 112018-12-9) is not just a laboratory chemical; it is a molecule with significant biological rele...

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Context: Understanding 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid (CAS No. 112018-12-9) is not just a laboratory chemical; it is a molecule with significant biological relevance.[1][3] As a metabolite, its accurate quantification in biological matrices is essential for understanding the disposition of its parent drug, Isotretinoin.[1] Furthermore, it can be present as an impurity in commercial preparations of Isotretinoin, making a high-purity reference standard indispensable for quality control (QC) laboratories.[4]

Key Molecular Identifiers:

  • Molecular Formula: C₂₀H₂₈O₃[1][3]

  • Molecular Weight: 316.43 g/mol [3]

The structure of retinoids, with their conjugated double bond systems, makes them prone to various transformations.[2][] Common impurities can include:

  • Geometric Isomers: such as the all-trans and 9-cis isomers.[6]

  • Oxidized Species: including 4-oxo and other carbonyl products.[6]

  • Related Epoxy Isomers: such as 5,6-epoxy-13-cis Retinoic Acid.[4]

  • Synthetic Precursors and By-products: residual materials from the chemical synthesis process.[2][6]

The presence of these impurities, even at trace levels, can interfere with analytical methods and lead to an over- or underestimation of the target analyte.

Comparative Analysis of Reference Standard Grades

The selection of a reference standard should be guided by its intended application. A standard suitable for initial qualitative identification may not be appropriate for rigorous quantitative analysis in a regulated environment. The following table provides a comparison of typical grades of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid reference standards.

FeatureHigh-Purity Certified Reference StandardStandard Grade Research ChemicalTechnical Grade
Purity (by HPLC) ≥99.0% (e.g., 99.27%)[3]95-98%<95% or unspecified
Characterization Comprehensive Certificate of Analysis (CoA) with HPLC, MS, ¹H NMR data and purity statementBasic CoA with stated purityMinimal to no analytical data provided
Traceability Often traceable to pharmacopeial standards (if available)Limited traceabilityNo traceability
Key Impurities Identified, characterized, and quantifiedMay be present and unspecifiedLikely contains significant levels of various impurities
Recommended Use Quantitative analysis, impurity profiling, pharmacokinetic studies, method validationQualitative identification, preliminary research, early-stage discoveryNot recommended for analytical or biological research
Data Reliability High confidence in experimental accuracy and reproducibilityModerate confidence, potential for analytical interferenceLow confidence, high risk of inaccurate results

Purity Determination: A Methodological Deep Dive

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of retinoid reference standards.[3][7] A well-developed HPLC method can effectively separate the main compound from its closely related impurities.

Experimental Workflow for Purity Verification

The following diagram illustrates a robust workflow for the verification and qualification of a 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid reference standard. The causality is clear: each step builds upon the last to ensure a self-validating system, from initial method development to the final purity assignment.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Reference Standard Analysis cluster_2 Phase 3: Impurity Identification MD HPLC Method Development (Column, Mobile Phase, Gradient) MV Method Validation (Specificity, Linearity, LOD, LOQ) MD->MV SST System Suitability Testing (SST) (Resolution, Tailing Factor, Repeatability) MV->SST SamplePrep Standard Preparation (Accurate Weighing, Dissolution) SST->SamplePrep Proceed if SST passes HPLC_Run HPLC Analysis (Inject Standard & Blank) SamplePrep->HPLC_Run DataProc Data Processing (Peak Integration, Area % Calculation) HPLC_Run->DataProc LCMS LC-MS/MS Analysis (Mass Identification of Impurity Peaks) DataProc->LCMS Investigate unknown peaks FinalPurity Final Purity Assignment & CoA Generation DataProc->FinalPurity NMR NMR Spectroscopy (Structural Elucidation if needed) LCMS->NMR NMR->FinalPurity caption Workflow for Reference Standard Purity Verification. G cluster_0 Reference Standard Quality cluster_1 Analytical & Preclinical Outcomes HighPurity High-Purity Standard (≥99.0%) AccurateQuant Accurate & Precise Quantification HighPurity->AccurateQuant Reproducible Reproducible Biological Data HighPurity->Reproducible ReliableTox Reliable Safety & Metabolism Profile HighPurity->ReliableTox LowPurity Low-Purity Standard (<98%, Uncharacterized) InaccurateQuant Inaccurate & Variable Quantification LowPurity->InaccurateQuant NonReproducible Non-Reproducible Biological Data LowPurity->NonReproducible UnreliableTox Misleading Safety & Metabolism Profile LowPurity->UnreliableTox caption Purity's Influence on Research & Development.

Sources

Comparative

A Comparative Guide to the Validation of HPLC Assays for Isotretinoin Impurities

This guide provides an in-depth comparison and detailed validation protocols for High-Performance Liquid Chromatography (HPLC) methods used in the critical task of quantifying impurities in Isotretinoin. As a potent ther...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and detailed validation protocols for High-Performance Liquid Chromatography (HPLC) methods used in the critical task of quantifying impurities in Isotretinoin. As a potent therapeutic agent, the purity of Isotretinoin is paramount to its safety and efficacy.[1][2] This document moves beyond mere procedural lists to explain the scientific rationale behind method choices, ensuring a robust and self-validating analytical system in line with regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For impurity testing, this means the method must be sensitive, specific, and accurate enough to detect and quantify substances that could impact the drug product's quality and safety. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, which provides a comprehensive framework for analytical method validation.[4][5][6]

Comparing HPLC Methodologies for Isotretinoin Analysis

The choice of chromatographic conditions is fundamental to achieving the required separation and sensitivity for impurity profiling. Isotretinoin and its primary related substance, tretinoin (all-trans retinoic acid), are isomers, necessitating a highly selective method.[7] Furthermore, degradation studies reveal that Isotretinoin is susceptible to oxidation, photo-degradation, and isomerization, producing a range of impurities that must be effectively resolved from the parent peak and each other.[8]

Below is a comparison of various published Reverse-Phase (RP-HPLC) methods, which are the predominant choice for this analysis due to their compatibility with the non-polar nature of retinoids.

Method Reference Stationary Phase (Column) Mobile Phase Composition Flow Rate Detection (UV) Key Performance Characteristics
Method A (Isocratic) [9][10]C18 or C8Acetonitrile and Methanol (e.g., 30:70 v/v)[11] or Acetonitrile:Isopropyl Alcohol (50:50 v/v)[9][10]1.0 - 1.2 mL/min[11]345-355 nm[9][11]Pros: Simple, rapid run times (e.g., ~2.6 min)[11]. Cons: May lack the resolving power for complex mixtures of degradation products.
Method B (Gradient) [8][9]UPLC C18Gradient mixture of Methanol/Water/Acetic Acid and Methanol/Acetonitrile/Water/Acetic Acid[8][9]0.5 mL/min355 nm[8][9]Pros: Superior resolution for stability-indicating assays, separating multiple degradation products effectively. Cons: Longer run times (~12 min), more complex method development.
Method C ("Green" Chemistry) [12][13]C18 (Nucleodur)Ethyl acetate and Ethanol (50:50 v/v)[12][13]1.0 mL/min354 nm[12][13]Pros: Environmentally friendly solvents, rapid (~2.8 min retention time)[12]. Cons: Solvent strength may differ from traditional phases, requiring specific column compatibility checks.
Method D (Normal Phase) [1]Silican-hexane, Ethyl acetate, and Glacial Acetic Acid (970:30:0.1 v/v/v)[1]1.0 mL/min385 nmPros: Offers alternative selectivity, potentially resolving isomers that are difficult to separate in reverse-phase. Cons: Solvents are less common in modern labs; potential for longer equilibration times.

Scientist's Insight: While simple isocratic methods are suitable for basic purity assays, a gradient UPLC or HPLC method is indispensable for a true stability-indicating assay. The ability to resolve both early-eluting polar degradants and late-eluting non-polar impurities in a single run is critical for regulatory compliance and comprehensive product understanding. The choice of a C18 column is most common, providing robust hydrophobic retention, but the specific brand and end-capping can significantly influence selectivity for isomers.

The Validation Workflow: A Self-Validating System

A successful validation follows a logical progression, where each step builds confidence in the method's performance. The entire process is designed to demonstrate that the analytical procedure is fit for its intended purpose.[3][14]

ValidationWorkflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Formal Validation (ICH Q2 R1) cluster_imp Phase 3: Implementation Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Resolution, Peak Shape) Dev->Opt Initial Trials Spec Specificity (Forced Degradation) Opt->Spec Finalized Method Lin Linearity & Range Acc Accuracy (Spike/Recovery) Prec Precision (Repeatability & Intermediate) LoD LOD & LOQ Rob Robustness SST System Suitability (Routine Check) Rob->SST Validated Method Routine Routine Analysis SST->Routine

Caption: High-level workflow for HPLC method validation.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, synthesized protocol for the validation of a stability-indicating RP-HPLC method for Isotretinoin impurities.

Protocol 1: Standard & Sample Preparation

Rationale: Meticulous preparation is crucial. Isotretinoin is light-sensitive and prone to oxidation. Using amber glassware and freshly prepared, degassed solvents is non-negotiable to prevent the generation of analytical artifacts. Tetrahydrofuran (THF) is often used initially to dissolve Isotretinoin before dilution in methanol.[8]

  • Diluent Preparation: Prepare a mixture of methanol and water as specified by the chosen method (e.g., 80:20 v/v).

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of Isotretinoin USP Reference Standard into a 50 mL amber volumetric flask. Dissolve in a small amount of THF or methylene chloride, then dilute to volume with the diluent.[15][16]

  • Impurity Stock Solution: Prepare a stock solution containing known impurities (e.g., Tretinoin) at a suitable concentration (e.g., 100 µg/mL).

  • Spiked Sample Solution (for Accuracy): Prepare a sample solution from the drug product. For capsules, the contents of several capsules are combined to ensure homogeneity.[1] Spike this solution with known amounts of impurities at different levels (e.g., 50%, 100%, and 150% of the specification limit).[1]

  • Resolution Solution (for Specificity/SST): Mix aliquots of the Isotretinoin and impurity stock solutions to create a solution where both peaks will be present and can be chromatographically resolved.[17]

Protocol 2: Validation Parameter Execution

Rationale: Specificity proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[3] Forced degradation studies are the cornerstone of a stability-indicating method, demonstrating that degradant peaks are resolved from the main analyte peak.[8]

ForcedDegradation cluster_stress Stress Conditions center_node Isotretinoin Drug Product Acid Acid Hydrolysis (e.g., 0.1N HCl) center_node->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) center_node->Base Oxid Oxidation (e.g., 3% H₂O₂) center_node->Oxid Therm Thermal (e.g., 80°C) center_node->Therm Photo Photolytic (ICH Q1B Light) center_node->Photo Analysis Analyze via HPLC Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Result Assess Peak Purity & Resolution Analysis->Result

Caption: Logic of forced degradation for proving specificity.

  • Method: Subject the drug product to the stress conditions listed in the diagram above for a defined period. The goal is to achieve 5-20% degradation of the active ingredient.

  • Analysis: Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method is specific if the Isotretinoin peak is resolved from all degradation product peaks (Resolution > 1.5). Peak purity analysis using a PDA detector should confirm that the analyte peak is spectrally pure.

Rationale: Linearity demonstrates a proportional relationship between the concentration of an impurity and the analytical signal. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[11]

  • Method: Prepare a series of at least five concentrations of each specified impurity, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.[1]

  • Analysis: Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[9][10]

Rationale: Accuracy measures the closeness of the test results to the true value. It is typically determined by spike/recovery experiments.[8]

  • Method: Analyze the spiked sample solutions prepared in Protocol 1 at three concentration levels (e.g., 50%, 100%, 150%), with three preparations at each level.

  • Analysis: Calculate the percentage recovery of each impurity.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0% for drug substance analysis, though wider ranges may be acceptable for impurities at low concentrations.[9][12]

Rationale: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[1][3]

  • Method (Repeatability): Prepare six individual test samples of the drug product, spiked with impurities at the 100% level.

  • Method (Intermediate Precision): Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for the results of each set of preparations.

  • Acceptance Criteria: The %RSD should be less than 2.0% for the assay of the main component and typically not more than 10% for impurities.[8][9][10]

Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]

  • Method (Signal-to-Noise): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.

  • Method (Statistical): Based on the standard deviation of the response and the slope of the calibration curve, calculated as:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).[8][11]

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities. The precision at the LOQ concentration should be demonstrated with an RSD of ≤ 10%.

Rationale: Robustness testing demonstrates the reliability of a method with respect to deliberate, small variations in its parameters, simulating the variations that may occur during routine use.[3]

  • Method: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase organic content (e.g., ± 2%)

    • Column temperature (e.g., ± 5°C)

    • Detection wavelength (e.g., ± 2 nm)[12][13]

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution between Isotretinoin and Tretinoin, peak tailing) should remain within acceptable limits.

Alternative and Emerging Analytical Techniques

While HPLC-UV is the workhorse for quality control, other techniques offer advantages in specific contexts.

  • Ultra-Performance Liquid Chromatography (UPLC): Offers significant improvements in speed and resolution over traditional HPLC by using smaller particle size columns (sub-2 µm).[8] This can reduce run times from over 10 minutes to under 5 while improving separation efficiency.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides unparalleled sensitivity and selectivity, making it ideal for identifying unknown degradation products or quantifying impurities at extremely low levels, such as in biological matrices for pharmacokinetic studies.[18][19] An LC-MS/MS method for Isotretinoin has demonstrated an LOD of 0.5 ppb (ng/mL).[18]

Comparison of HPLC and LC-MS/MS for Impurity Analysis

Parameter HPLC-UV LC-MS/MS
Specificity Good; relies on chromatographic resolution and UV spectra.Excellent; based on precursor/product ion transitions (mass-based).
Sensitivity (LOQ) Typically in the µg/mL range.[9][10]Can reach low ng/mL or even pg/mL levels.[18]
Application Ideal for routine QC, content uniformity, and known impurity quantification.Best for unknown impurity identification, trace-level analysis, and bioanalysis.
Cost & Complexity Lower instrument cost, simpler operation.Higher instrument cost, requires specialized expertise.

The validation of an HPLC assay for Isotretinoin impurities is a rigorous, multi-faceted process that underpins the quality and safety of the final drug product. A well-validated, stability-indicating method—typically a gradient reverse-phase HPLC or UPLC method—is essential. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness according to ICH Q2(R1) principles, laboratories can ensure their analytical data is reliable, reproducible, and defensible. While HPLC-UV remains the standard for routine quality control, advanced techniques like LC-MS/MS provide powerful complementary capabilities for in-depth investigation and bioanalytical applications.

References

  • Gandhimathi, R. et al. (2024). An RP-HPLC method development and validation of organic impurities in isotretinoin.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Sheela, A. et al. (2025). Determination of Isotretinoin by UV and RP-HPLC. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Anonymous. (n.d.). Development and Validation of a Quantitative LC-MS/MS Analytical Method for the Simultaneous Detection of Isotretinoin and Nifed. BCNF.
  • Kovács, P. et al. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Jain, D. et al. (2014). Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. PMC.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA.
  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.
  • Anonymous. (n.d.). Quantitative estimation and validation of isotretinoin in Pharmaceutical dosage forms by RP-HPLC. Slideshare.
  • Anonymous. (2024). An RP-HPLC method development and validation of organic impurities in isotretinoin.
  • Anonymous. (n.d.). Development of a stability-indicating UPLC method for determination of Isotretinoin in bulk drug. LJMU Research Online.
  • Anonymous. (2025). Determination of Isotretinoin by UV and RP-HPLC.
  • Haq, N. et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. PMC.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Validated HPLC method for simultaneous estimation of Isotretinoin and erythromycin in bulk dosage form. MMCOP.
  • Singh, P. et al. (2023).
  • Anonymous. (2013). Stability indicating RP-HPLC method development and validation for determination of potential degradation impurities of tretinoin in tretinoin topical pharmaceutical formulation.
  • Anonymous. (2025). An RP-HPLC method development and validation of organic impurities in isotretinoin. VELS.
  • Haq, N. et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples.
  • Van Voorst, S. et al. (2006). Pharmaceutical quality of generic isotretinoin products, compared with Roaccutane. Acino EduDoc.

Sources

Validation

NMR Characterization of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid

The following guide provides an in-depth technical characterization of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid , a critical oxidative metabolite and degradation impurity of Isotretinoin (13-cis-Retinoic Acid). Content Typ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical characterization of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid , a critical oxidative metabolite and degradation impurity of Isotretinoin (13-cis-Retinoic Acid).

Content Type: Publish Comparison Guide Audience: Analytical Chemists, drug development scientists, and impurity profiling specialists.

Executive Summary & Strategic Context

In the development of Isotretinoin (13-cis-RA) formulations, distinguishing between oxidative degradation products is a critical quality attribute. 5,8-Epoxy-13-cis Retinoic Acid is a furanoid rearrangement product formed from the initial 5,6-epoxide (Isotretinoin Impurity G) under acidic conditions.

Unlike the parent molecule or the 5,6-epoxide, the 5,8-epoxy analog possesses a tetrahydrobenzofuran ring system. This structural change disrupts the polyene conjugation, resulting in a distinct UV hypsochromic shift and a unique NMR signature. This guide compares the NMR performance of this metabolite against its precursors and diastereomers, establishing a self-validating protocol for its identification.

Comparison of Analytical Techniques
FeatureHPLC-UVMass Spectrometry (MS)NMR Spectroscopy
Primary Utility Quantitation & PurityMolecular Weight (MW 316.4)Stereochemical Assignment
Limitation Co-elution of diastereomersCannot distinguish 5,6- vs 5,8-epoxy (isobaric)Requires milligram quantities
Verdict Routine QCScreeningGold Standard for Structure Elucidation

Mechanistic Formation & Structural Logic

To interpret the NMR data correctly, one must understand the formation pathway. The 5,8-epoxy moiety is not formed directly but via the rearrangement of the 5,6-epoxide.

RetinoidPath cluster_key Structural Evolution Iso Isotretinoin (13-cis-RA) Epoxy56 5,6-Epoxy-13-cis-RA (Impurity G) [Oxirane Ring] Iso->Epoxy56 Oxidation (Cytochrome P450 / Air) Epoxy58 5,8-Epoxy-13-cis-RA (Furanoid Form) [Tetrahydrobenzofuran] Epoxy56->Epoxy58 Acidic Rearrangement (Ring Expansion)

Figure 1: Formation pathway of 5,8-epoxy retinoids.[1][2] The transition from 5,6-oxirane to 5,8-furanoid is the key structural differentiator.

Detailed NMR Characterization

Solvent Selection: The Benzene Effect

While CDCl₃ is the standard solvent, it often causes signal overlap in the aliphatic region (1.0–2.5 ppm) where the critical gem-dimethyl and C5-methyl signals reside.

  • Recommendation: Use Benzene-d₆ (C₆D₆) for definitive characterization. The magnetic anisotropy of the benzene ring induces significant chemical shift dispersion (ASIS effect), resolving the methyl signals of the furanoid ring.

1H NMR Diagnostic Signals

The 5,8-epoxy structure is characterized by the loss of the C5=C6 double bond and the formation of an ether bridge between C5 and C8.

Table 1: Comparative Chemical Shifts (¹H NMR, 500 MHz)
Proton PositionParent (13-cis-RA)5,6-Epoxy (Impurity G)5,8-Epoxy (Target) Diagnostic Feature
H-7 (Olefinic) ~6.1 - 6.3 ppm~5.8 ppmAbsent / Shifted H-7 becomes aliphatic/part of furan ring system.
H-8 (Olefinic) ~6.1 - 6.3 ppm~6.0 ppm~4.2 - 4.6 ppm Key Indicator: H-8 shifts upfield significantly as it becomes an ether-linked methine.
C5-Methyl ~1.7 ppm (Allylic)~1.2 ppm (Aliphatic)~1.3 - 1.5 ppm Shift depends on cis/trans stereochemistry relative to the bridge.
H-12 (Olefinic) ~7.7 ppm (d)~7.7 ppm (d)~7.6 - 7.8 ppm (d) Retains the "downfield doublet" characteristic of the 13-cis isomer (vs ~7.0 ppm for all-trans).
Stereochemical Assignment (The "Cis-Cis" Confirmation)

The name "5,8-cis-5,8-epoxy" refers to the relative stereochemistry of the ether bridge substituents.

  • 5,8-cis isomer: The C5-Methyl and the C8-chain are on the same side of the furan ring.

  • 5,8-trans isomer: They are on opposite sides.

Self-Validating NOESY Protocol:

  • Irradiate H-8: In the cis-isomer, H-8 will show a strong NOE correlation to the C5-Methyl group. In the trans-isomer, H-8 is distant from the C5-Methyl.

  • Irradiate C1-Methyls: Look for correlations to H-8 to establish the conformation of the cyclohexane ring fusion.

Experimental Protocol

Step 1: Sample Preparation
  • Purity Requirement: >95% by HPLC (Diastereomers often co-elute; semi-prep HPLC may be required to separate 5,8-cis from 5,8-trans).

  • Solvent: Dissolve 2-5 mg of sample in 0.6 mL Benzene-d₆ (preferred) or CDCl₃ (99.8% D).

  • Handling: Perform all steps under yellow light (wavelength >500 nm) to prevent photo-isomerization of the 13-cis double bond.

Step 2: Acquisition Parameters[3][4]
  • Pulse Sequence: zg30 (standard 1H) and noesyph (Phase-sensitive NOESY).

  • Relaxation Delay (D1): Set to 5.0 seconds . Retinoid olefinic protons have long T1 relaxation times; insufficient delay will compromise integration accuracy.

  • Scans (NS): Minimum 64 scans for 1H; 16 scans/increment for 2D.

Step 3: Data Processing & Logic Check

Use the following decision tree to validate your assignment:

LogicCheck Start Acquire 1H NMR CheckH8 Is there a doublet/multiplet at ~4.2 - 4.6 ppm? Start->CheckH8 CheckH12 Is H-12 a doublet at >7.6 ppm? CheckH8->CheckH12 Yes Result56 Likely 5,6-Epoxy (Impurity G) CheckH8->Result56 No (Signal at ~6.0) CheckNOE NOESY: Strong correlation H-8 <-> C5-Me? CheckH12->CheckNOE Yes ResultAllTrans Likely all-trans backbone CheckH12->ResultAllTrans No (Signal at ~7.0) ResultIsomer Confirmed: 5,8-cis-5,8-Epoxy-13-cis-RA CheckNOE->ResultIsomer Yes ResultTrans Likely 5,8-trans isomer CheckNOE->ResultTrans No

Figure 2: Logic flow for NMR structural confirmation.

References

  • BMRB Entry bmse000562 : "Retinoic Acid NMR Data".[3] Biological Magnetic Resonance Data Bank. Link

  • McCormick, A. M., et al. (1978). "Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid." Biochemistry. Link

  • Clearsynth . "5,8-Epoxy-13-cis Retinoic Acid Reference Standard Data". Clearsynth Product Catalog. Link

  • Simson Pharma . "Impurity Profiling of Isotretinoin: 5,8-Epoxy Derivatives". Simson Pharma Standards. Link

  • Magritek . "Quantifying the formation of stereoisomers by benchtop NMR spectroscopy". Application Note. Link

Sources

Comparative

A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity of Anti-Retinoic Acid Antibodies with Epoxy Metabolites

For researchers in immunology, drug development, and cell biology, the precise quantification of signaling molecules is paramount. All-trans-retinoic acid (RA), a potent metabolite of vitamin A, is a critical regulator o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in immunology, drug development, and cell biology, the precise quantification of signaling molecules is paramount. All-trans-retinoic acid (RA), a potent metabolite of vitamin A, is a critical regulator of cellular differentiation, proliferation, and immune function[1][2][3]. Immunoassays utilizing anti-retinoic acid antibodies are indispensable tools for these investigations. However, a significant and often overlooked challenge lies in the potential cross-reactivity of these antibodies with structurally similar, but biologically distinct, metabolites.

This guide provides an in-depth comparison of the binding characteristics of anti-retinoic acid antibodies, focusing on their cross-reactivity with key epoxy metabolites. We will explore the underlying principles of antibody specificity for small molecules, present a robust experimental framework for quantifying cross-reactivity, and discuss the critical implications for data interpretation.

The Biological Landscape: Retinoic Acid and Its Metabolic Pathway

Retinoic acid exerts its biological effects by binding to nuclear receptors (RARs and RXRs), which in turn regulate gene expression[2]. The cellular concentration of RA is tightly controlled through a network of synthesis and catabolism. One key metabolic pathway involves the epoxidation of the cyclohexenyl ring of all-trans-retinoic acid, primarily forming 5,6-epoxyretinoic acid [4][5]. This metabolite is a naturally occurring, endogenous product found in tissues like the kidney and intestine[5][6][7].

Crucially, while structurally similar to its parent compound, 5,6-epoxyretinoic acid exhibits minimal biological activity, estimated to be as low as 0.5% that of all-trans-retinoic acid in promoting growth in vitamin A-deficient models[4][8]. This stark difference in function underscores the necessity for analytical tools that can specifically distinguish between the active parent molecule and its less active metabolites.

Retinoic_Acid_Metabolism Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal Oxidation RA All-trans-Retinoic Acid (Biologically Active) Retinal->RA Oxidation Epoxy 5,6-epoxyretinoic acid (Low Activity Metabolite) RA->Epoxy Epoxidation (e.g., RA epoxidase)

Caption: Metabolic pathway from Vitamin A to All-trans-Retinoic Acid and its subsequent epoxidation.

The Challenge of Hapten Immunology

Small molecules like retinoic acid, known as haptens, are not immunogenic on their own. To generate antibodies, they must be covalently conjugated to a larger carrier protein (e.g., BSA, KLH)[9]. The resulting antibody's specificity is directed towards the hapten, but the immune response can also recognize features of the combined hapten-carrier structure.

The specificity of this interaction is the cornerstone of a reliable immunoassay[10]. Cross-reactivity occurs when the antibody's binding site (paratope) recognizes and binds to molecules other than the intended antigen, typically those with high structural similarity[11]. For anti-retinoic acid antibodies, the addition of an epoxy group to the cyclohexenyl ring presents a subtle structural change that may or may not be distinguished by the antibody, leading to potential measurement inaccuracies.

Antibody_Specificity cluster_0 High Specificity cluster_1 Cross-Reactivity Ab1 Anti-RA Antibody RA Retinoic Acid Ab1->RA Strong Binding Epoxy1 Epoxy Metabolite Ab1->Epoxy1 No Binding Ab2 Anti-RA Antibody RA2 Retinoic Acid Ab2->RA2 Strong Binding Epoxy2 Epoxy Metabolite Ab2->Epoxy2 Weak Binding

Caption: Conceptual diagram of high specificity versus cross-reactivity for an anti-retinoic acid antibody.

Experimental Evaluation: The Competitive ELISA

To empirically determine the degree of cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice[11][12]. This assay format leverages the competition between the target antigen (retinoic acid) and potential cross-reactants (epoxy metabolites) for a limited number of antibody binding sites. A lower signal indicates greater competition and, therefore, higher affinity or cross-reactivity.

The key output of this experiment is the IC50 value —the concentration of a given compound required to inhibit 50% of the maximum signal. By comparing the IC50 of retinoic acid to that of its epoxy metabolite, we can calculate the percent cross-reactivity.

Step-by-Step Competitive ELISA Protocol

This protocol is a self-validating system designed to provide a robust comparison.

A. Reagent Preparation:

  • Coating Antigen: Prepare a solution of Retinoic Acid-BSA conjugate at 2 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

  • Antibody Solution: Determine the optimal dilution of the primary anti-retinoic acid antibody. This is typically the concentration that yields 80-90% of the maximum signal in a preliminary titration experiment.

  • Standards and Competitors:

    • Prepare a stock solution of all-trans-retinoic acid (e.g., 1 mg/mL in DMSO). Serially dilute in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20) to create a standard curve (e.g., from 1000 ng/mL down to 0.1 ng/mL).

    • Prepare a stock solution of 5,6-epoxyretinoic acid and serially dilute in the same manner.

  • Detection Reagents: Prepare working dilutions of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-host IgG) and the substrate (e.g., TMB) as per the manufacturer's instructions[13].

B. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C[13].

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature to prevent non-specific binding[12].

  • Washing: Repeat the wash step (B.2).

  • Competitive Reaction:

    • In a separate dilution plate, mix 50 µL of each standard/competitor concentration with 50 µL of the diluted primary anti-retinoic acid antibody. Incubate for 1 hour at room temperature to allow the antibody to bind to the free antigen.

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature. During this step, any antibody not bound to the free antigen in the solution will bind to the antigen coated on the plate.

  • Washing: Repeat the wash step (B.2).

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature[13].

  • Washing: Repeat the wash step (B.2), but increase to 5 washes to ensure removal of all unbound secondary antibody.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

ELISA_Workflow cluster_workflow Competitive ELISA Workflow P1 1. Coat Plate with RA-Carrier Conjugate P2 2. Block Unbound Sites P1->P2 P3 3. Competitive Incubation Add Antibody + Sample (Free RA or Metabolite) P2->P3 P4 4. Wash (Removes unbound Ab) P3->P4 P5 5. Add Secondary Ab (Enzyme-conjugated) P4->P5 P6 6. Wash (Removes unbound 2° Ab) P5->P6 P7 7. Add Substrate P6->P7 P8 8. Measure Signal (Inversely proportional to competitor concentration) P7->P8

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

Data Analysis and Interpretation

After plotting the absorbance values against the log of the competitor concentrations, a sigmoidal dose-response curve is generated. The IC50 for each compound is determined from this curve.

Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of All-trans-Retinoic Acid / IC50 of Metabolite) * 100

Example Data Comparison

The following table presents hypothetical data from a competitive ELISA comparing the binding of a polyclonal anti-retinoic acid antibody to its primary antigen and the 5,6-epoxy metabolite.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
All-trans-Retinoic Acid 5.2100%The antibody has a high affinity for its target antigen.
5,6-epoxyretinoic acid 185.72.8%The antibody shows minimal binding to the epoxy metabolite.

Analysis: In this example, the antibody is highly specific for all-trans-retinoic acid. The IC50 for the epoxy metabolite is over 35 times higher, resulting in a cross-reactivity of only 2.8%. An antibody with these characteristics would be considered excellent for specifically quantifying the biologically active form of retinoic acid, minimizing interference from the 5,6-epoxy metabolite.

Conclusion and Recommendations for Researchers

The specificity of an antibody is not an inherent guarantee but a characteristic that must be empirically validated within the context of its intended use[10]. When measuring retinoic acid, the potential for cross-reactivity with metabolites like 5,6-epoxyretinoic acid is a critical experimental variable.

Key Takeaways:

  • Structure Dictates Binding: Minor modifications, such as epoxidation, can significantly alter antibody binding affinity.

  • Validate Your Tools: Always perform cross-reactivity testing with relevant metabolites when establishing an immunoassay for a small molecule. Do not rely solely on manufacturer datasheets, which may not test against all possible physiological metabolites.

  • Context is Crucial: An antibody with 5-10% cross-reactivity might be acceptable for some applications, but for studies aiming to correlate precise concentrations of active RA with a biological response, a higher degree of specificity (<1-2%) is essential.

  • Data Interpretation: Be aware that if a non-specific antibody is used, the measured "retinoic acid" levels may be an overestimation of the true biologically active pool, potentially confounding the interpretation of experimental results[11].

References

  • Title: The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites Source: PubMed URL: [Link]

  • Title: 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat Source: PMC URL: [Link]

  • Title: Chemical and biological studies on 5,6-epoxyretinol, retinol, and their phosphoryl esters Source: Google Scholar URL
  • Title: Endogenous Metabolites Of Vitamin A And A Test For Functional Activity Of 5,6–Epoxyretinoic Acid Source: Google Scholar URL
  • Title: Antibody Cross Reactivity And How To Avoid It? Source: ELISA kit URL: [Link]

  • Title: Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite Source: PubMed URL: [Link]

  • Title: Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite Source: ACS Publications URL: [Link]

  • Title: Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid Source: PMC URL: [Link]

  • Title: Competitive ELISA Protocol Source: Bio-Rad Antibodies URL: [Link]

  • Title: Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite Source: PubMed URL: [Link]

  • Title: Augmentation of antibody responses by retinoic acid and costimulatory molecules Source: PMC URL: [Link]

  • Title: Antibodies against small molecules Source: PubMed URL: [Link]

  • Title: A Guide to the Perplexed on the Specificity of Antibodies Source: PMC URL: [Link]

  • Title: Augmentation of antibody responses by retinoic acid and costimulatory molecules Source: ResearchGate URL: [Link]

  • Title: Retinoid Source: Wikipedia URL: [Link]

  • Title: The biological activity of 5,6-epoxyretinoic acid Source: PubMed URL: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5,8-Furanoid Retinoids and Their Isomers

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of 5,8-furanoid retinoids and other structurally related retinoid isomers. It is intended for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of 5,8-furanoid retinoids and other structurally related retinoid isomers. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of these important vitamin A metabolites. This document synthesizes data from peer-reviewed literature to explain the characteristic fragmentation pathways and provides insights into the experimental choices that influence these patterns.

Introduction: The Significance of 5,8-Furanoid Retinoids

Retinoids, a class of compounds derived from vitamin A, are crucial for a multitude of biological processes, including vision, immune function, and cellular differentiation. The metabolism of parent retinoids, such as retinol and retinoic acid, can lead to the formation of various isomers, including epoxide and furanoid derivatives. 5,8-furanoid retinoids, also known as 5,8-epoxyretinoids, are of particular interest as they can be formed from the acid-catalyzed rearrangement of 5,6-epoxyretinoids, a reaction that can occur both in vivo and during analytical procedures. Understanding the distinct mass spectrometric behavior of these furanoid retinoids is therefore critical for their unambiguous identification in complex biological matrices.

This guide will compare the fragmentation patterns of 5,8-furanoid retinoids with their precursor 5,6-epoxy isomers and the more common parent retinoids like retinol, retinal, and retinoic acid. We will delve into the mechanistic details of their fragmentation, with a particular focus on the retro-Diels-Alder reaction, a characteristic pathway for furan-containing compounds.

The Genesis of 5,8-Furanoid Retinoids: A Note on Analytical Caution

It is crucial to recognize that 5,8-oxyretinoic acid, a furanoid derivative, can be an artifact generated from 5,6-epoxyretinoic acid under acidic conditions often employed during sample extraction and isolation[1]. This underscores the importance of carefully controlled experimental conditions and the need for robust analytical methods to differentiate between native metabolites and procedural artifacts.

5,6-Epoxyretinoid 5,6-Epoxyretinoid 5,8-Furanoid Retinoid 5,8-Furanoid Retinoid 5,6-Epoxyretinoid->5,8-Furanoid Retinoid Acid-Catalyzed Rearrangement In Vivo Metabolism In Vivo Metabolism In Vivo Metabolism->5,6-Epoxyretinoid Analytical Procedure\n(Acidic Conditions) Analytical Procedure (Acidic Conditions) Analytical Procedure\n(Acidic Conditions)->5,6-Epoxyretinoid

Caption: Formation pathway of 5,8-furanoid retinoids.

Mass Spectrometry of Retinoids: Ionization and General Fragmentation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for retinoid analysis, offering high sensitivity and specificity[2][3][4]. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources used. Positive ion mode is generally favored for most retinoids due to higher sensitivity[5].

The general fragmentation of retinoids often involves neutral losses from the protonated molecule [M+H]⁺. For instance, retinol characteristically loses a molecule of water (-18 Da), while retinyl acetate loses acetic acid (-60 Da)[6].

Comparative Fragmentation Patterns

The following sections detail the characteristic fragmentation patterns of different classes of retinoids.

Parent Retinoids: Retinol, Retinal, and Retinoic Acid

The fragmentation of these foundational retinoids provides a baseline for comparison.

  • Retinol: Under ESI-MS/MS in positive ion mode, the protonated molecule of retinol readily loses water to form a stable dehydrated ion at m/z 269[6]. Further fragmentation of this ion can occur, but the [M+H-H₂O]⁺ transition is often the most intense and is used for selected reaction monitoring (SRM) experiments[7].

  • Retinal: The protonated molecule of retinal is relatively stable, and fragmentation often requires higher collision energies. Common fragments arise from cleavages along the polyene chain.

  • Retinoic Acid: In positive ion ESI-MS/MS, retinoic acid also undergoes fragmentation along the polyene chain. In negative ion mode, it forms an abundant deprotonated molecule [M-H]⁻ at m/z 299 with minimal fragmentation[6]. Derivatization of the carboxylic acid group can be employed to enhance sensitivity and induce more informative fragmentation in positive ion mode[8].

5,6-Epoxyretinoids

The presence of the epoxide ring introduces new fragmentation pathways. While specific, detailed fragmentation studies on a wide range of 5,6-epoxyretinoids are limited, analysis of related compounds like 5,6-epoxysterols shows that fragmentation can involve cleavage of the epoxide ring[9]. For 5,6-epoxyretinoic acid, its identity has been confirmed through mass spectral data of its methylated derivative[1].

5,8-Furanoid Retinoids: The Retro-Diels-Alder Signature

The furanoid ring structure of 5,8-epoxyretinoids makes them amenable to a characteristic fragmentation pathway known as the retro-Diels-Alder (rDA) reaction. This pericyclic reaction involves the cleavage of the cyclohexene-like ring system within the furanoid structure, yielding a diene and a dienophile. This fragmentation is a key diagnostic tool for identifying furan-containing compounds in mass spectrometry[10][11][12][13].

While specific MS/MS spectra for a broad range of 5,8-furanoid retinoids are not widely published, the fragmentation of the related furanoid-containing bis-retinoid A2E provides valuable insights. The tandem mass spectrum of singly-oxidized A2E, which can exist as a 5,8-monofuranoid, displays a fragmentation pattern that helps to localize the site of oxidation, distinguishing it from other epoxide forms[14]. This suggests that the furanoid ring directs a unique and informative fragmentation cascade.

cluster_retinoids Retinoid Classes cluster_fragmentation Characteristic Fragmentation Parent Retinoids Parent Retinoids Neutral Loss (-H₂O, -CH₃COOH) Neutral Loss (-H₂O, -CH₃COOH) Parent Retinoids->Neutral Loss (-H₂O, -CH₃COOH) 5,6-Epoxyretinoids 5,6-Epoxyretinoids Epoxide Ring Cleavage Epoxide Ring Cleavage 5,6-Epoxyretinoids->Epoxide Ring Cleavage 5,8-Furanoid Retinoids 5,8-Furanoid Retinoids Retro-Diels-Alder (rDA) Retro-Diels-Alder (rDA) 5,8-Furanoid Retinoids->Retro-Diels-Alder (rDA) cluster_workflow LC-MS/MS Workflow for Retinoid Analysis Sample (Serum/Plasma) Sample (Serum/Plasma) Protein Precipitation Protein Precipitation Sample (Serum/Plasma)->Protein Precipitation Add Acetonitrile + Internal Standard Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection

Sources

Comparative

Technical Guide: Certificate of Analysis (CoA) Requirements for 5,8-Epoxy Isotretinoin

Executive Summary 5,8-Epoxy isotretinoin (also known as 5,8-epoxy-13-cis-retinoic acid) is a critical oxidative degradation product and metabolite of Isotretinoin (Accutane/Roaccutane). In the context of pharmaceutical q...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,8-Epoxy isotretinoin (also known as 5,8-epoxy-13-cis-retinoic acid) is a critical oxidative degradation product and metabolite of Isotretinoin (Accutane/Roaccutane). In the context of pharmaceutical quality control, it serves as a specific impurity marker used to validate the stability and purity of the Active Pharmaceutical Ingredient (API).

Unlike the parent molecule which possesses a continuous conjugated polyene system, the formation of the 5,8-epoxide bridge disrupts this conjugation, altering its spectral properties and polarity. Consequently, the Certificate of Analysis (CoA) for this reference standard must not only confirm identity but also rigorously quantify stereochemical purity, as retinoids are prone to rapid photo-isomerization.

This guide compares the requirements for different grades of reference materials and outlines the experimental protocols necessary to validate a CoA for this specific impurity.

Part 1: Comparative Analysis of Reference Standard Grades

When sourcing 5,8-epoxy isotretinoin for analytical testing, researchers must choose between grades based on the intended regulatory use. The following table compares the performance and data requirements for Certified Reference Materials (CRM) versus Analytical Standards and Research Chemicals .

Table 1: Comparative Specifications by Grade
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Grade Chemical
Primary Application ISO 17025/GMP quantitative assay validation; instrument calibration.Routine QC identification; system suitability testing.[1]Early-stage R&D; non-regulated elucidation.
Regulatory Standard ISO 17034 AccreditedISO 9001 / ISO 17025 (Partial)Non-compendial
Traceability SI-traceable (NIST/BIPM) with unbroken chain of comparison.Traceable to internal primary standards.Vendor-defined batch only.
Uncertainty Budget Mandatory: Explicitly stated expanded uncertainty (

).
Not required; usually provides only "purity".Not required.
Homogeneity Data Tested and certified for between-bottle consistency.Assumed based on batch process.Unknown.
Water Content Measured by Karl Fischer (KF) and subtracted from potency.Often omitted or "Loss on Drying" only.Rarely provided.

Scientist’s Insight: For filing an IND/NDA or performing stability studies under ICH Q3A/Q3B, a CRM or a fully characterized Analytical Standard with a mass-balance potency assignment is non-negotiable. Using a Research Grade chemical for quantification introduces unknown bias due to potential hygroscopicity and isomerization.

Part 2: Critical CoA Parameters & Experimental Validation

A robust CoA for 5,8-epoxy isotretinoin must contain specific data points that self-validate the material's quality.

Identity Verification (The "Fingerprint")
  • 1H-NMR (Proton Nuclear Magnetic Resonance):

    • Requirement: Must confirm the 13-cis configuration.

    • Key Signal: The olefinic protons in the polyene chain will show distinct coupling constants (

      
       values) distinguishing it from the all-trans isomer (5,8-epoxy tretinoin).
      
    • Epoxy Bridge: The protons at positions 7 and 8 will shift upfield compared to the parent isotretinoin due to the loss of the double bond.

  • Mass Spectrometry (LC-MS):

    • Parent Ion:

      
       Da (approx).
      
    • Fragmentation: Distinct loss of water and COOH groups.

Purity & Potency (The "Value")
  • Chromatographic Purity (HPLC-UV): Must be

    
    .
    
  • Residual Solvents: Verified via GC-Headspace.

  • Water Content: Verified via Karl Fischer (Coulometric).

  • Mass Balance Potency Calculation:

    graphic Purity
    ×
    (
    1
    −
    %
    Water
    +
    %
    Solvents
    +
    %
    Residue
    100
    )
    Potency (%) = \text{Chromatographic Purity}

Part 3: Analytical Methodologies (Protocols)

The following protocols are designed to separate 5,8-epoxy isotretinoin from the parent drug and other related impurities (e.g., 4-oxo-isotretinoin).

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify 5,8-epoxy isotretinoin purity and determine Relative Retention Time (RRT).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Solvent A: 0.1% Acetic Acid in Water (pH ~4.0).

    • Solvent B: Acetonitrile / Methanol (50:50 v/v).

    • Isocratic Mode: 25% A / 75% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection (PDA):

    • 354 nm: Optimal for Isotretinoin parent.

    • 310-330 nm: Optimal for 5,8-epoxy isotretinoin. Note: The interruption of the conjugated system by the epoxide ring causes a hypsochromic (blue) shift in absorbance maxima compared to the parent.

  • Injection Volume: 10-20 µL.

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ): 
    
    
    
    between 5,8-epoxy isotretinoin and Isotretinoin.
  • Tailing Factor:

    
    .
    
  • Elution Order: Due to the addition of the oxygen atom, 5,8-epoxy isotretinoin is more polar than Isotretinoin.

    • Predicted RRT: ~0.85 - 0.90 (Elutes before Isotretinoin).

Part 4: Visualization of Degradation & Workflow

Diagram 1: Oxidative Degradation Pathway

This diagram illustrates the formation of 5,8-epoxy isotretinoin from the parent molecule via oxidation, a key mechanism requiring control during stability testing.

DegradationPathway cluster_0 Degradation Mechanism ISO Isotretinoin (13-cis-retinoic acid) [Parent API] INTER Peroxy Radical Intermediate ISO->INTER Oxidation (Light/O2/Fenton Rgt) EPOXY 5,8-Epoxy Isotretinoin (Impurity) INTER->EPOXY Cyclization (5,8-bridge formation)

Caption: The oxidative pathway transforming Isotretinoin into the 5,8-epoxy impurity, driven by radical mechanisms or photo-oxidation.

Diagram 2: CoA Validation Workflow

This flowchart represents the logical decision tree a Quality Control lab must follow when validating the CoA for this reference standard.

CoA_Workflow Start Raw Material (5,8-Epoxy Isotretinoin) ID_Test Identity Test (1H-NMR + MS) Start->ID_Test Purity_Test HPLC Purity (>98%?) ID_Test->Purity_Test Structure Confirmed Fail REJECT / Repurify ID_Test->Fail Isomer Mismatch Water_Test Water/Solvent Analysis (KF/GC) Purity_Test->Water_Test Pass (>98%) Purity_Test->Fail Fail (<98%) Calc Mass Balance Potency Calculation Water_Test->Calc Cert Issue CoA (ISO 17034 compliant) Calc->Cert

Caption: Step-by-step validation logic for certifying 5,8-epoxy isotretinoin reference standards.

References

  • United States Pharmacopeia (USP). Isotretinoin Monograph: Organic Impurities. USP-NF. (Standard pharmacopeial methods for retinoid separation).

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (Guidelines for impurity reporting thresholds).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14443943: 5,8-Epoxytretinoin. (Structural data).[3][4]

  • Guimarães, C. A., et al. "Determination of isotretinoin in pharmaceutical formulations by reversed-phase HPLC."[1][5] Journal of Chromatography A. (Provides basis for HPLC mobile phase selection).

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. (Standard for CRM production).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.